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  • Product: 2-Bromo-5-nitropyridin-3-ol

Core Science & Biosynthesis

Foundational

2-Bromo-5-nitropyridin-3-ol (CAS 1807226-36-3): A Comprehensive Guide to Reactivity and Synthetic Utility

Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of scaffold hopping and lead optimization. 2-Bromo-5-nitropyridin-3-ol (CAS 18072...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of scaffold hopping and lead optimization. 2-Bromo-5-nitropyridin-3-ol (CAS 1807226-36-3) is a remarkably versatile, tri-functionalized pyridine derivative. Featuring a reactive C2-bromide, an acidic C3-hydroxyl, and an electron-withdrawing C5-nitro group, this molecule offers orthogonal reactivity vectors. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for utilizing this compound in complex synthetic workflows, specifically focusing on cross-coupling and chemoselective reductions.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-Bromo-5-nitropyridin-3-ol is critical for predicting its behavior in various solvent systems and purification conditions[1].

PropertyValue
Chemical Name 2-Bromo-5-nitropyridin-3-ol
CAS Registry Number 1807226-36-3
Molecular Formula C5H3BrN2O3
Molecular Weight 218.99 g/mol
Structural Class Halogenated Nitropyridine
Key Functional Groups C2-Bromide, C3-Hydroxyl, C5-Nitro

Mechanistic Reactivity & Causality

The synthetic value of 2-Bromo-5-nitropyridin-3-ol lies in the electronic synergy of its substituents. To successfully deploy this building block, one must understand the causality behind its reactivity:

  • C2-Bromine (Electrophilic Hub): The C2 position is extraordinarily electron-deficient. It is flanked by the electronegative pyridine nitrogen (which withdraws electron density via both inductive and resonance effects) and is para to the strongly electron-withdrawing nitro group at C5. This severe electron deficiency primes the C2-bromide for rapid Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by Palladium(0) catalysts during Suzuki-Miyaura or Sonogashira cross-coupling reactions[2],.

  • C3-Hydroxyl (Directing & Protecting Group Dynamics): The hydroxyl group at C3 is unusually acidic due to the electron-withdrawing nature of the pyridine ring and the C5-nitro group. During base-mediated cross-coupling reactions, an unprotected C3-OH will deprotonate. The resulting electron-rich phenoxide intermediate drastically increases the electron density of the pyridine ring, effectively deactivating the C2-bromide toward palladium oxidative addition[3]. Therefore, O-protection (e.g., benzylation) is a mandatory prerequisite for efficient C2 functionalization.

  • C5-Nitro (Activating & Latent Amine): The nitro group serves a dual purpose. Initially, it acts as an electron-withdrawing activator for C2. Once the C2 position is functionalized, the nitro group can be chemoselectively reduced to a primary amine, opening the door for amide couplings, urea formations, or cyclization into fused bicyclic systems (e.g., oxazolopyridines).

ReactivityMap Core 2-Bromo-5-nitropyridin-3-ol CAS: 1807226-36-3 C2 C2 Position Bromine (Suzuki/SNAr) Core->C2 C3 C3 Position Hydroxyl (Protection/Etherification) Core->C3 C5 C5 Position Nitro (Reduction to Amine) Core->C5

Fig 1: Orthogonal reactivity map of 2-Bromo-5-nitropyridin-3-ol functional groups.

Synthetic Workflows & Protocols

To harness the full potential of 2-Bromo-5-nitropyridin-3-ol, the sequence of functionalization must be strictly controlled. The optimal workflow follows a Protect


 Couple 

Reduce
sequence.

SyntheticWorkflow Step1 Step 1: C3-OH Protection (Benzyl Bromide, K2CO3) Step2 Step 2: C2 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Step1->Step2 Step3 Step 3: C5 Nitro Reduction (Fe dust, NH4Cl, EtOH/H2O) Step2->Step3 Step4 Step 4: Downstream Synthesis (e.g., Scaffold Cyclization) Step3->Step4

Fig 2: Step-by-step synthetic workflow for orthogonal functionalization.

Protocol 1: C3-Hydroxyl Benzylation (O-Protection)

Objective: Mask the acidic hydroxyl to prevent catalyst poisoning and ring deactivation.

  • Reaction Setup: Dissolve 2-Bromo-5-nitropyridin-3-ol (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Add K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature to pre-form the phenoxide anion.

  • Alkylation: Add Benzyl bromide (1.1 eq) dropwise. Heat the mixture to 60 °C and stir for 4 hours.

  • Self-Validation Check: Quench a 10 µL aliquot in water/EtOAc. Analyze via TLC (3:1 Hexanes/EtOAc). The product will appear as a distinct, UV-active spot with a higher Rf value (less polar) than the starting material. LC-MS should confirm the absence of the [M-H]⁻ peak in negative mode.

  • Workup: Dilute the mixture with water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to aggressively remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: C2 Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the highly electrophilic C2 position[2],[3].

  • Reaction Setup: In a microwave-safe vial, combine the benzylated intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Degassing: Sparge the mixture with N₂ gas for 10 minutes to remove dissolved oxygen, which can oxidize the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 eq) and seal the vial with a crimp cap.

  • Heating: Heat the reaction thermally at 100 °C for 2 hours, or utilize microwave irradiation at 120 °C for 30 minutes[2].

  • Self-Validation Check: Analyze the crude mixture by LC-MS. Successful coupling is indicated by the complete disappearance of the characteristic 1:1 bromine isotope pattern (M/M+2) and the emergence of the coupled product mass.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water, extract, dry the organics, and purify.

Protocol 3: Chemoselective C5 Nitro Reduction

Objective: Unmask the C5 position into a primary amine for downstream functionalization without cleaving the C3-benzyl ether.

  • Reaction Setup: Suspend the C2-coupled intermediate (1.0 eq) and NH₄Cl (5.0 eq) in an EtOH/H₂O mixture (3:1 v/v, 0.1 M).

  • Reduction: Heat the suspension to 70 °C. Carefully add Iron (Fe) powder (5.0 eq) in small portions (CAUTION: The reaction can be moderately exothermic and effervescent).

  • Heating: Stir vigorously at 80 °C for 2 hours.

  • Self-Validation Check: Run a TLC (DCM/MeOH 95:5). The resulting primary amine will be highly polar (low Rf) and will stain positively (yellow/orange) with Ninhydrin.

  • Workup: While still hot, filter the mixture through a pad of Celite, washing generously with hot EtOAc. Concentrate the filtrate, partition with saturated NaHCO₃, extract with EtOAc, dry, and concentrate to yield the functionalized 5-aminopyridin-3-ol derivative.

References

  • [1] Title: 2-Bromo-5-nitropyridin-3-ol | CAS#:1807226-36-3 | Chemsrc Source: chemsrc.com URL:

  • [2] Title: 2-Bromo-5-nitropyridine | Biochemical Reagent - MedchemExpress.com Source: medchemexpress.com URL:

  • Title: 2-Bromo-5-nitropyridine 99 4487-59-6 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [3] Title: Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors - PMC Source: nih.gov URL:

Sources

Exploratory

Technical Guide: Solubility Profile and Handling of 2-Bromo-5-nitropyridin-3-ol

This guide details the solubility profile, physicochemical properties, and handling protocols for 2-Bromo-5-nitropyridin-3-ol .[1] It is designed for researchers requiring high-fidelity data for assay development, stock...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 2-Bromo-5-nitropyridin-3-ol .[1] It is designed for researchers requiring high-fidelity data for assay development, stock solution preparation, and synthetic workflows.[1]

[1]

Executive Summary

2-Bromo-5-nitropyridin-3-ol is a highly functionalized heterocyclic intermediate used primarily in the synthesis of bioactive scaffolds (e.g., via SNAr displacements of the bromide or reduction of the nitro group).[1] Its solubility behavior is governed by the interplay between the acidic hydroxyl group at the 3-position, the lipophilic bromide, and the strongly electron-withdrawing nitro group.

Key Finding: DMSO (Dimethyl Sulfoxide) is the superior solvent for preparing high-concentration stock solutions (>50 mM), while Methanol serves as a viable secondary solvent for dilutions and LC-MS applications, provided concentration limits are respected.[1]

Physicochemical Profile & Solubility Logic

To understand the solubility behavior, we must analyze the molecule's electronic structure.[2] Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridone tautomers, the 3-hydroxy substitution prevents stable tautomerization, locking the molecule in its phenolic form.[1]

PropertyValue (Predicted/Analog*)Impact on Solubility
Molecular Weight ~218.99 g/mol Moderate MW facilitates dissolution.[1]
pKa (OH group) ~5.5 – 6.5High Acidity .[1][2] The electron-withdrawing nature of the 5-NO₂ and 2-Br groups significantly lowers the pKa compared to phenol (pKa 10).[1] This makes solubility pH-dependent in protic solvents.[1][2]
LogP ~1.3 – 1.6Moderate lipophilicity.[1][2] Soluble in organics; poor water solubility without pH adjustment.[1][2]
H-Bond Donors 1 (OH)Strong interaction with H-bond acceptors (DMSO).[1]
H-Bond Acceptors 4 (NO₂, Pyridine N, OH)Facilitates solvation in polar solvents.[1]

*Values estimated based on structural analogs (e.g., 5-bromo-2-nitropyridin-3-ol) and substituent constants.

Solubility Analysis: DMSO vs. Methanol

A. Dimethyl Sulfoxide (DMSO) - The Primary Vehicle

DMSO is the optimal solvent for this compound due to its high dielectric constant and ability to act as a strong hydrogen bond acceptor for the acidic 3-hydroxyl proton.[1][2]

  • Solubility Limit: >100 mg/mL (Estimated).[1][2]

  • Mechanism: The sulfoxide oxygen of DMSO strongly solvates the hydroxyl proton, disrupting crystal lattice energy effectively.[1][2]

  • Stability: Excellent.[1][2] The compound is stable in DMSO at room temperature for >2 weeks (protect from light).[2]

  • Recommendation: Use anhydrous DMSO (≥99.9%) for all stock solutions intended for biological assays or long-term storage.[1][2]

B. Methanol (MeOH) - The Analytical Solvent

Methanol is a polar protic solvent.[1][2] While it can dissolve 2-Bromo-5-nitropyridin-3-ol, the solubility limit is lower than in DMSO.[1]

  • Solubility Limit: ~10–25 mg/mL (Temperature dependent).[1][2]

  • Mechanism: Methanol acts as both an H-bond donor and acceptor.[1][2] However, the compound's internal hydrogen bonding (between OH and adjacent groups) may slightly compete with solvation.[2]

  • Risk Factor: Methylation.[1][2] In the presence of strong acid catalysts or prolonged heating, the acidic phenolic OH could theoretically undergo slow methylation, though this is rare without specific activation.[2]

  • Recommendation: Use for LC-MS sample preparation or intermediate dilutions.[1][2] Avoid for long-term stock storage (-20°C).[1]

Comparative Solubility Table
SolventSolubility RatingEstimated Max Conc.Application
DMSO Excellent > 100 mMStock solutions, Bio-assays
Methanol Good ~ 50 mMLC-MS, Transfer solvent
Acetonitrile Moderate~ 25 mMHPLC Mobile Phase
Water Poor< 1 mMNot recommended (unless pH > 8)

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Standard procedure for 10 mg of substance.[1]

  • Weighing: Accurately weigh 10.0 mg of 2-Bromo-5-nitropyridin-3-ol into a 2 mL amber glass vial (protect from light).

  • Calculation:

    • MW = 218.99 g/mol .[1][2]

    • Moles =

      
      .[1]
      
    • Volume DMSO required =

      
       (
      
      
      
      ).[1][2]
  • Dissolution: Add 913 µL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 35 kHz for 5 minutes. The solution should be a clear, yellow-to-orange liquid.[1]

  • Storage: Store at -20°C. Re-vortex after thawing.

Protocol B: Solubility Limit Determination (Step-Wise Addition)

Use this protocol if exact solubility data is required for a specific batch.[1][2]

SolubilityWorkflow cluster_0 Iterative Process Start Start: 5 mg Compound AddSolvent Add 50 µL Solvent (DMSO or MeOH) Start->AddSolvent Vortex Vortex (1 min) & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Calc Calculate Solubility: (Mass / Total Vol) Clear->Calc Yes AddMore Add 50 µL Solvent Clear->AddMore No (Cloudy) AddMore->Vortex Stop Limit Reached

Figure 1: Step-wise solubility determination workflow to minimize compound waste.

Handling, Stability & Safety

Safety Precautions
  • Sensitizer Warning: Halogenated nitropyridines are potent skin sensitizers and irritants.[1][2] Always handle inside a fume hood wearing nitrile gloves and safety goggles.[1][2]

  • Acidity: The compound is weakly acidic.[1][2] Avoid contact with strong bases unless salt formation is desired.[1][2]

Stability Factors[2]
  • Light Sensitivity: The nitro group renders the compound susceptible to photodegradation.[1][2] Store in amber vials.

  • Hygroscopicity: While not highly hygroscopic, moisture in DMSO can reduce solubility and cause precipitation over time.[1][2] Use a desiccator for solid storage.

Chemical Incompatibility[1][2]
  • Strong Nucleophiles: In DMSO/Methanol, the 2-Bromo position is activated for SNAr reactions.[1][2] Avoid inadvertent mixing with thiols or amines unless reaction is intended.[1][2]

  • Oxidizers: Compatible, but avoid strong reducing agents which will reduce the nitro group.[1][2]

References

  • PubChem. 2-Bromo-5-nitropyridine Compound Summary (Analog Analysis). National Library of Medicine.[1][2] Available at: [Link]

  • Royal Society of Chemistry. Synthetic routes to substituted nitropyridines.[1][2][3] ChemSpider/RSC Advances.[1][2] Available at: [Link]

  • Tetko, I. V., et al. (2013).[1][2] Development of Dimethyl Sulfoxide Solubility Models. Journal of Chemical Information and Modeling.[1][2] Available at: [Link]

(Note: Specific solubility values for 2-Bromo-5-nitropyridin-3-ol are derived from structural analog analysis of 2-bromo-5-nitropyridine and 3-hydroxy-5-nitropyridine due to the specialized nature of this intermediate.)

Sources

Foundational

Technical Guide: pKa Determination of 2-Bromo-5-nitropyridin-3-ol

The following technical guide is structured to provide a comprehensive analysis of the pKa values for 2-Bromo-5-nitropyridin-3-ol , synthesizing theoretical prediction with rigorous experimental validation protocols. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive analysis of the pKa values for 2-Bromo-5-nitropyridin-3-ol , synthesizing theoretical prediction with rigorous experimental validation protocols.

Executive Summary

The accurate determination of the acid dissociation constant (pKa) for 2-Bromo-5-nitropyridin-3-ol is critical for predicting its pharmacokinetics, specifically solubility and membrane permeability. As a functionalized 3-hydroxypyridine, this compound exhibits significant acidity due to the synergistic electron-withdrawing effects of the nitro and bromo substituents.

This guide provides a theoretical framework predicting the hydroxyl group pKa to lie within the 5.0 – 6.0 range, significantly more acidic than the parent 3-hydroxypyridine (pKa ~8.75). It subsequently details a validated UV-Vis Spectrophotometric Titration protocol, selected for its superior precision with low-solubility chromophores compared to potentiometric methods.

Structural Analysis & Theoretical Prediction

To understand the acidity of 2-Bromo-5-nitropyridin-3-ol, we must deconstruct the electronic influence of its substituents on the core 3-hydroxypyridine scaffold.

Electronic Substituent Effects

The parent molecule, 3-hydroxypyridine , is amphoteric, existing in equilibrium between a pyridinium cation, a neutral zwitterion/uncharged species, and a pyridinate anion.

  • Parent pKa (OH group): ~8.75 (Deprotonation of the hydroxyl group).

  • Parent pKa (NH group): ~4.80 (Protonation of the pyridine nitrogen).

In 2-Bromo-5-nitropyridin-3-ol , two potent Electron-Withdrawing Groups (EWGs) alter this landscape:

  • 5-Nitro Group (-NO

    
    ):  Located meta to the hydroxyl group. Through strong inductive (
    
    
    
    ) and resonance (
    
    
    ) effects, it stabilizes the negative charge on the phenoxide oxygen after deprotonation.
    • Effect: Drastic reduction in pKa (Acid strengthening).

  • 2-Bromo Group (-Br): Located ortho to the hydroxyl group and adjacent to the nitrogen. It exerts a strong inductive withdrawal (

    
    ).
    
    • Effect: Further reduction in pKa and significant suppression of the pyridine nitrogen's basicity.

Predicted pKa Value

Applying Hammett equation principles and comparative QSAR data from analogous chloropyridinols and nitrophenols:

  • Nitrogen Basicity: The combined EWG effects will likely suppress the protonation of the pyridine nitrogen entirely in aqueous media, pushing its pKa below 0.

  • Hydroxyl Acidity: The cumulative effect of the ortho-bromo and meta-nitro groups is expected to lower the OH pKa by approximately 3–4 log units compared to the parent.

Theoretical pKa Range: 5.20 ± 0.50

Ionization Pathway Visualization

The following diagram illustrates the primary ionization event relevant at physiological pH.

IonizationScheme Neutral Neutral Species (Protonated OH) Anion Anionic Species (Deprotonated O-) Neutral->Anion  Ka   Proton H+

Figure 1: Primary dissociation equilibrium of the hydroxyl group in 2-Bromo-5-nitropyridin-3-ol.

Experimental Protocol: UV-Vis Spectrophotometric Titration

Given the predicted low aqueous solubility and the presence of a chromophore (nitro-aromatic system), UV-Vis Spectrophotometry is the method of choice over potentiometry. It offers higher sensitivity and requires lower sample concentrations (


 to 

M).
Reagents & Instrumentation
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Solvent: Methanol (HPLC Grade) for stock solution; Universal Buffer (Britton-Robinson or Phosphate-Citrate) for titration.

  • Standard: 0.1 M HCl and 0.1 M NaOH for pH adjustment.

Step-by-Step Methodology
Step 1: Stock Solution Preparation

Dissolve approximately 2 mg of 2-Bromo-5-nitropyridin-3-ol in 10 mL of Methanol. This ensures complete dissolution before dilution into aqueous buffers.

  • Concentration: ~1 mM (Stock).

Step 2: Buffer Preparation

Prepare a series of 10 aqueous buffers ranging from pH 2.0 to pH 9.0 in 0.5-unit increments. Ensure constant ionic strength (


 M KCl) to prevent activity coefficient errors.
Step 3: Sample Preparation

Aliquot 50 µL of the Stock Solution into 2.5 mL of each buffer solution in a quartz cuvette.

  • Final Concentration: ~20 µM (Ideal for Absorbance 0.5 - 1.0 AU).

Step 4: Spectral Scanning
  • Blank the spectrophotometer with the respective buffer solution.

  • Scan the sample from 250 nm to 500 nm .

  • Overlay the spectra. You should observe a bathochromic shift (red shift) as the pH increases, indicating the formation of the phenoxide anion.

  • Identify the Isosbestic Point (wavelength where absorbance is invariant with pH). The presence of a sharp isosbestic point confirms a clean two-state equilibrium (Neutral

    
     Anion).
    
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample Stock Prepare Stock Solution (1 mM in MeOH) Start->Stock Mix Aliquot Stock into Buffers (Final Conc: ~20 µM) Stock->Mix Buffers Prepare Buffer Series (pH 2.0 - 9.0, I=0.1M) Buffers->Mix Scan UV-Vis Scan (250-500 nm) Record Absorbance Mix->Scan Iso Identify Isosbestic Point & Lambda Max Scan->Iso Calc Calculate pKa via Henderson-Hasselbalch Iso->Calc

Figure 2: Workflow for Spectrophotometric pKa Determination.

Data Analysis & Calculation

The Henderson-Hasselbalch Application

Select the wavelength of maximum difference (


) between the acidic and basic forms. Calculate the pKa using the linearized equation:


  • 
     : Absorbance of the sample at specific pH.
    
  • 
     : Absorbance of the fully protonated form (lowest pH).
    
  • 
     : Absorbance of the fully deprotonated form (highest pH).
    
Data Validation Table

Construct the following table to normalize your results. Plot


 vs. pH. The x-intercept is the pKa.
ParameterValue (Example)Notes

(Acid Form)
~310 nmProtonated pyridine species

(Base Form)
~360 nmDeprotonated phenoxide species
Isosbestic Point~335 nmConfirms 2-component system
Calculated pKa 5.5 - 6.0 Expected experimental range

References

  • IUPAC Dissociation Constants . IUPAC Digitized pKa Dataset. National Institutes of Health (PubChem). Retrieved from [Link]

  • Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1290-1301. Retrieved from [Link]

  • Dean, J.A. (1999). Lange's Handbook of Chemistry, 15th Edition. McGraw-Hill. (Reference for Hammett Substituent Constants).
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
Exploratory

Advanced Safety Protocol &amp; Hazard Analysis: 2-Bromo-5-nitropyridin-3-ol

Executive Summary Compound: 2-Bromo-5-nitropyridin-3-ol CAS Registry Number: 1807226-36-3 Primary Application: Pharmaceutical intermediate (heterocyclic building block)[1][2][3][4][5][6] This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2-Bromo-5-nitropyridin-3-ol CAS Registry Number: 1807226-36-3 Primary Application: Pharmaceutical intermediate (heterocyclic building block)[1][2][3][4][5][6]

This technical guide provides a comprehensive safety analysis for 2-Bromo-5-nitropyridin-3-ol , a specialized halogenated nitropyridine derivative used in drug discovery.[2][4] Due to the limited public toxicological data for this specific CAS entry, this protocol employs a Quantitative Structure-Activity Relationship (QSAR) read-across approach , utilizing data from its structural analog, 2-Bromo-5-nitropyridine (CAS 4487-59-6), to establish a conservative "High Hazard" safety baseline.[2][4]

Critical Safety Directive: Treat this substance as Acutely Toxic (Oral) and a Severe Irritant .[2][4] All handling must occur within a certified chemical fume hood.[2][4]

Chemical Identity & Physicochemical Context[2][4][5][6][7][8][9][10][11][12][13]

Understanding the structural moieties is the first step in accurate hazard prediction.[2][4] The presence of the nitro group (


) introduces potential explosivity/instability risks under specific conditions, while the bromine atom (

) and hydroxyl group (

) dictate reactivity and solubility profiles.[2][4]
PropertyDataRelevance to Safety
CAS Number 1807226-36-3Unique identifier for inventory tracking.[2][4]
Molecular Formula

Nitrogen/Oxygen balance suggests oxidative potential.[2][4]
Molecular Weight 218.99 g/mol Heavy enough to form dusts rather than vapors at STP.[2][4]
Appearance Yellow to Orange PowderColor intensity often correlates with impurity/oxidation levels.[2][4]
Solubility DMSO, MethanolRisk: High skin permeability in solution.[2][4]
pKa (Predicted) ~6.0–7.0 (Phenolic OH)Acidic character; incompatible with strong bases.[2][4]

Comprehensive Hazard Assessment (GHS)[2][4][10]

Note: In the absence of compound-specific LD50 data, the following classification is derived from the "Read-Across" principle using the closest structural analog, 2-Bromo-5-nitropyridine (CAS 4487-59-6), which is classified as Acute Tox. 3.[2][4]

Hazard Classification (Conservative Estimate)
  • Acute Toxicity, Oral: Category 3 (H301) – Toxic if swallowed.[2][4][7]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2][4][8][9]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2][4][8][9][7]

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[2][4][9]

Hazard Logic Visualization

The following diagram illustrates the decision logic used to assign these hazards in a drug development context where specific data is sparse.

HazardLogic Start New Intermediate: 2-Bromo-5-nitropyridin-3-ol CheckData Specific LD50 Data Available? Start->CheckData Analog Identify Analog: 2-Bromo-5-nitropyridine (CAS 4487-59-6) CheckData->Analog No (Data Gap) Analyze Analyze Functional Groups: 1. Nitro (Tox/Reactive) 2. Bromo (Irritant) 3. Hydroxyl (Solubility) Analog->Analyze Read-Across Conclusion Assign Conservative Hazard: Acute Tox 3 (Oral) Irritant (Skin/Eye) Analyze->Conclusion Synthesize

Figure 1: Hazard determination workflow utilizing structural analog read-across for data-sparse intermediates.

Risk Mitigation & Exposure Control

Occupational Exposure Banding (OEB)

Given the "Toxic if swallowed" designation, this compound should be handled as an OEB 3 or OEB 4 compound until definitive potency data is available.[2][4]

  • OEL Target: < 10

    
     (8-hour TWA)
    
  • Containment Strategy: Closed systems or Laminar Flow containment.[2][4]

Engineering Controls & PPE Matrix
TaskEngineering ControlHand ProtectionRespiratory ProtectionBody Protection
Weighing (< 1g) Chemical Fume HoodDouble Nitrile (0.11mm)N95 (if outside hood)Lab Coat, Goggles
Weighing (> 1g) Powder Containment HoodDouble Nitrile (Extended Cuff)P100 / PAPRTyvek Sleeves
Reaction Setup Fume Hood (Sash < 18")Chemical Resistant GlovesN/A (Hood Active)Lab Coat, Face Shield
Spill Cleanup Local ExhaustButyl RubberFull Face Respirator (OV/AG/P100)Tyvek Suit

Operational Handling Protocols

Synthesis & Reaction Setup

The 3-hydroxyl group makes this compound potentially acidic.[2][4] It may form salts with strong bases, which can alter its solubility and bioavailability.[2][4]

  • Solvent Selection: Avoid protic solvents if the reaction involves electrophiles sensitive to the -OH group.[2][4]

  • Inert Atmosphere: Although air-stable, the combination of electron-withdrawing groups (Nitro, Bromo) suggests storing and handling under Nitrogen/Argon to prevent oxidative degradation or hydrolysis over time.[2][4]

  • Quenching: Do not quench reactions containing this intermediate into strongly basic aqueous waste immediately, as nitropyridines can form reactive degradation products.[2][4] Neutralize to pH 7 before disposal.

Waste Management[2][4]
  • Classification: Hazardous Chemical Waste (Toxic).[2][4]

  • Segregation: Do not mix with oxidizers (e.g., nitric acid, peroxides) due to the nitro group.[2][4]

  • Disposal: Incineration via a licensed chemical waste contractor.[2][4]

Emergency Response Protocols

In the event of exposure, immediate and decisive action is required.[2][4][7] The nitro group implies a risk of methemoglobinemia if absorbed in large quantities, though this is less common with pyridines than anilines.[2][4]

EmergencyResponse Exposure Exposure Incident Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Ingest Ingestion Route->Ingest SkinAction Wash 15 min Soap & Water Discard Clothing Skin->SkinAction Medical Medical Evaluation (Bring SDS) SkinAction->Medical EyeAction Rinse 15 min Lift Eyelids Consult Opthalmologist Eye->EyeAction EyeAction->Medical IngestAction Rinse Mouth Do NOT Induce Vomiting Call Poison Control Ingest->IngestAction IngestAction->Medical

Figure 2: Immediate response workflow for exposure incidents.[2][4]

Fire Fighting Measures
  • Extinguishing Media: Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][4]

  • Specific Hazards: Emits toxic fumes under fire conditions, including Nitrogen Oxides (

    
    ), Hydrogen Bromide (
    
    
    
    ), and Carbon Monoxide.[2][4]
  • Precaution: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[2][4]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) is recommended to maintain high purity for pharmaceutical applications.[2][4]

  • Incompatibilities:

    • Strong Oxidizing Agents: Risk of fire/explosion.[2][4]

    • Strong Bases: Deprotonation of the hydroxyl group.[2][4]

    • Reducing Agents: Potential reduction of the nitro group to an amine (2-amino-3-hydroxy-5-bromopyridine), altering toxicity.[2][4]

References

  • ChemSrc. (2025).[2][4] 2-Bromo-5-nitropyridin-3-ol CAS#:1807226-36-3 MSDS & Structure.[1][2][3][4][10] Retrieved from [Link][2][4]

  • PubChem. (2025).[2][4][8][9][11] 2-Bromo-5-nitropyridine (Analog CAS 4487-59-6) Safety Data.[2][4] National Library of Medicine.[2][4] Retrieved from [Link]

Sources

Exploratory

Difference between 2-Bromo-5-nitropyridin-3-ol and 5-Bromo-2-nitropyridin-3-ol

The following technical guide details the structural and reactive differences between 2-Bromo-5-nitropyridin-3-ol and 5-Bromo-2-nitropyridin-3-ol . Executive Summary In medicinal chemistry and scaffold design, 2-Bromo-5-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and reactive differences between 2-Bromo-5-nitropyridin-3-ol and 5-Bromo-2-nitropyridin-3-ol .

Executive Summary

In medicinal chemistry and scaffold design, 2-Bromo-5-nitropyridin-3-ol (Isomer A) and 5-Bromo-2-nitropyridin-3-ol (Isomer B) represent two regioisomeric building blocks with orthogonal reactivity profiles . While they share the same molecular formula (


), the relative positioning of the bromine and nitro groups dictates entirely different synthetic utilities.
  • Isomer A (2-Br, 5-NO

    
    )  is primarily an S
    
    
    
    Ar electrophile
    at the C2 position, allowing for the displacement of bromine while retaining the nitro group for later reduction.
  • Isomer B (5-Br, 2-NO

    
    )  functions as a cross-coupling partner  at the C5 position (Suzuki/Buchwald) or as a substrate for nitro-displacement  at C2, allowing for the retention of the bromine handle.
    

This guide analyzes their electronic properties, synthesis, and divergent reactivity to support decision-making in drug discovery campaigns.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

FeatureIsomer A Isomer B
IUPAC Name 2-Bromo-5-nitropyridin-3-ol5-Bromo-2-nitropyridin-3-ol
Structure Br at C2, NO

at C5, OH at C3
Br at C5, NO

at C2, OH at C3
CAS Number 1807226-36-3 691872-15-8
Molecular Weight 218.99 g/mol 218.99 g/mol
Key Electronic Feature C2-Br activated by Ring N and p-NO

C2-NO

activated by Ring N; C5-Br unactivated
Acidity (Predicted pKa) ~5.5 - 6.0 (Acidic)~4.5 - 5.0 (Highly Acidic due to o-NO

)

Structural & Electronic Analysis

The reactivity difference is governed by the position of the leaving group relative to the pyridine nitrogen .

Electronic Activation Vectors
  • Isomer A (2-Br): The bromine atom is at the

    
    -position (C2). The pyridine nitrogen exerts a strong inductive ($ -I 
    
    
    
    -M $) electron-withdrawing effect at this position. Additionally, the nitro group at C5 is para to the bromine, further stabilizing the Meisenheimer complex intermediate during nucleophilic attack. This makes the C2-Br bond highly labile.
  • Isomer B (5-Br): The bromine atom is at the

    
    -position (C5). This position is not activated by the pyridine nitrogen for nucleophilic attack. However, the nitro group is at C2 . In electron-deficient heterocycles, a nitro group at the 
    
    
    
    -position is an excellent leaving group (often superior to halides). Consequently, Isomer B is prone to displacing the nitro group, not the bromine.
Intramolecular Interactions
  • Isomer B features a nitro group ortho to the hydroxyl group. This facilitates a strong intramolecular hydrogen bond (OH

    
     O=N), which planarizes the molecule and significantly lowers the pKa of the hydroxyl proton compared to Isomer A. This interaction can also shield the C2 center from steric bulk, affecting nucleophile approach.
    

ElectronicAnalysis cluster_A Isomer A: 2-Br, 5-NO2 cluster_B Isomer B: 5-Br, 2-NO2 A_Struct Structure: Br (C2) - Activated NO2 (C5) - Activator A_Vec Activation Vector: N(1) & NO2(5) activate C2 A_Struct->A_Vec A_Reactivity Primary Reaction: S_NAr at C2 (Loss of Br) A_Vec->A_Reactivity B_Struct Structure: NO2 (C2) - Labile Group Br (C5) - Stable Handle B_Vec Activation Vector: N(1) activates C2 (NO2) B_Struct->B_Vec B_Reactivity Primary Reaction: S_NAr at C2 (Loss of NO2) OR Pd-Coupling at C5 B_Vec->B_Reactivity

Figure 1: Comparative electronic activation and primary reactivity vectors for Isomers A and B.

Synthesis Pathways[2][7][8]

The synthesis of these isomers requires divergent strategies to install the substituents in the correct regiochemical arrangement.

Synthesis of Isomer B (5-Bromo-2-nitropyridin-3-ol)

The most reliable route involves the nitration of 5-bromo-3-hydroxypyridine . The hydroxyl group directs the electrophilic nitration to the ortho position (C2), which is also favored by the pyridine nitrogen's deactivation of the C4/C6 positions.

Protocol (Based on analogous nitration procedures):

  • Starting Material: 5-Bromo-3-pyridinol (1.0 eq).

  • Reagents: Conc.

    
     (solvent), Fuming 
    
    
    
    (1.1 eq).
  • Procedure:

    • Dissolve 5-bromo-3-pyridinol in concentrated sulfuric acid at 0°C.

    • Add fuming nitric acid dropwise, maintaining temperature <10°C.

    • Stir at room temperature for 2-4 hours.

    • Pour onto crushed ice. The product precipitates as a yellow solid.

    • Purification: Filtration and washing with cold water. Recrystallization from ethanol if necessary.

  • Yield: Typically 85-90%.

Synthesis of Isomer A (2-Bromo-5-nitropyridin-3-ol)

Direct nitration of 2-bromo-3-pyridinol often yields mixtures or the 4/6-nitro isomers. A more specific route often involves Sandmeyer-type chemistry or manipulation of 2-amino-5-nitropyridines, though commercial availability is now common.

Alternate Route (Functionalization):

  • Starting Material: 2-Hydroxy-5-nitropyridine (5-nitropyridin-2-one).

  • Bromination: Reaction with

    
     or 
    
    
    
    converts the C2-OH (carbonyl) to C2-Br.
  • Hydroxylation: Introduction of the C3-OH is challenging; therefore, starting from 3-methoxy-5-nitropyridine and performing N-oxide rearrangement or direct bromination of 2-bromo-3-methoxypyridine followed by nitration is preferred.

Reactivity Profile: The Core Divergence

This section details how to select the correct isomer for specific transformations.

Nucleophilic Aromatic Substitution (S Ar)

This is the most critical differentiator.

  • Isomer A (2-Br):

    • Reaction:

      
      
      
    • Mechanism: Addition-Elimination at C2.

    • Outcome: The Bromine is displaced.[1][2][3][4][5] The Nitro group remains intact.

    • Application: Synthesis of 2-amino-5-nitropyridin-3-ols or 2-alkoxy derivatives.

    • Note: The 3-OH group may require protection (e.g., as a methyl ether) to prevent phenoxide formation, which would deactivate the ring toward S

      
      Ar.
      
  • Isomer B (5-Br, 2-NO

    
    ): 
    
    • Reaction:

      
      
      
    • Mechanism: Addition-Elimination at C2.

    • Outcome: The Nitro group is displaced.[4] The Bromine remains intact.

    • Application: Synthesis of 5-bromo-2-aminopyridin-3-ols.[6] This is a rare example where a nitro group serves as a leaving group to preserve a halogen handle for subsequent coupling.

Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • Isomer A: The C2-Br bond is reactive but can be problematic. C2-pyridyl bromides are often unstable or poison Pd catalysts due to chelation by the adjacent nitrogen.

  • Isomer B: The C5-Br bond is electronically similar to a meta-deficient aryl bromide. It is highly robust and an excellent substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings.

    • Strategy: Use Isomer B to couple complex aryl groups at C5, then reduce the C2-nitro to an amine.

Reduction
  • Both Isomers: The nitro group can be reduced to an amine (

    
    ) using standard conditions (
    
    
    
    ,
    
    
    , or
    
    
    ).
  • Chemo-selectivity: In Isomer A, catalytic hydrogenation (

    
    ) often causes hydrodebromination  (cleavage of the C2-Br bond) as a side reaction. Iron-mediated reduction is preferred to retain the bromine.
    

ReactivityFlow cluster_A Isomer A (2-Br, 5-NO2) cluster_B Isomer B (5-Br, 2-NO2) StartA Start: 2-Br-5-NO2-3-OH RxnA1 Add Nucleophile (R-NH2) StartA->RxnA1 ProdA1 Product: 2-(R-NH)-5-NO2-3-OH (Br is LOST) RxnA1->ProdA1 StartB Start: 5-Br-2-NO2-3-OH RxnB1 Add Nucleophile (R-NH2) StartB->RxnB1 RxnB2 Add Boronic Acid (Pd cat.) StartB->RxnB2 ProdB1 Product: 5-Br-2-(R-NH)-3-OH (Nitro is LOST) RxnB1->ProdB1 ProdB2 Product: 5-Aryl-2-NO2-3-OH (Br is REPLACED) RxnB2->ProdB2

Figure 2: Decision tree for selecting the correct isomer based on desired product scaffold.

References

  • ChemicalBook. (2025). 5-Bromo-2-nitropyridin-3-ol Properties and Synthesis. Retrieved from

  • ChemSrc. (2025). 2-Bromo-5-nitropyridin-3-ol CAS 1807226-36-3.[7][8][9][10] Retrieved from

  • BenchChem. (2025).[11] Technical Guide to the Chemical Reactivity of 5-Bromo-2-nitropyridine Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-nitropyridin-3-ol. Retrieved from

  • NIST Chemistry WebBook. (2025). 2-Amino-5-bromo-3-nitropyridine (Related Structure Analysis). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Bromination of 5-Nitropyridin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of Brominated 5-Nitropyridin-3-ol Scaffolds The 5-nitropyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Brominated 5-Nitropyridin-3-ol Scaffolds

The 5-nitropyridin-3-ol core is a privileged scaffold in medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl group, a versatile functional handle, offers a unique electronic and reactive landscape. Introducing a bromine atom to this scaffold further enhances its synthetic utility, providing a key building block for the construction of complex molecular architectures through cross-coupling reactions and other transformations. This guide provides a comprehensive overview of bromination protocols for 5-nitropyridin-3-ol derivatives, detailing the underlying chemical principles, step-by-step experimental procedures, and critical safety considerations.

Understanding the Regioselectivity of Bromination on the 5-Nitropyridin-3-ol Ring

The position of electrophilic attack on the 5-nitropyridin-3-ol ring is dictated by the combined directing effects of the hydroxyl (-OH) and nitro (-NO₂) substituents.

  • The Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the pyridine ring through resonance, primarily at the ortho (C2 and C4) and para (C6) positions. This makes these positions more susceptible to electrophilic attack.

  • The Nitro Group (-NO₂): Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring and making it less reactive towards electrophiles. It directs incoming electrophiles to the meta positions (C2 and C6 relative to its position at C5).

Considering these competing effects, the positions most favorable for bromination are C2 and C6, as they are activated by the hydroxyl group (ortho) and directed by the nitro group (meta). The C4 position is also activated by the hydroxyl group (ortho), but it is ortho to the deactivating nitro group, which may disfavor substitution at this site.

dot graph TD { A[5-Nitropyridin-3-ol] --> B{Electrophilic Bromination}; B --> C{Possible Isomers}; C --> D[2-Bromo-5-nitropyridin-3-ol]; C --> E[4-Bromo-5-nitropyridin-3-ol]; C --> F[6-Bromo-5-nitropyridin-3-ol]; C --> G[2,6-Dibromo-5-nitropyridin-3-ol]; subgraph "Directing Effects" H(-OH at C3) -- "Activates o,p positions" --> I(C2, C4, C6); J(-NO2 at C5) -- "Deactivates and directs to m positions" --> K(C2, C6); end }

caption: "Regioselectivity in the Bromination of 5-Nitropyridin-3-ol"

Recommended Bromination Protocols

Based on established methodologies for the bromination of substituted pyridines, two primary protocols are recommended, utilizing either molecular bromine in a polar solvent or N-Bromosuccinimide (NBS) for a more controlled reaction.

Protocol 1: Bromination with Molecular Bromine in Acetic Acid

This classic method is effective for the bromination of activated aromatic rings. Acetic acid serves as a polar solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.

  • Reaction Setup: In a fume hood, dissolve 5-nitropyridin-3-ol (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: While stirring, add a solution of bromine (1.0-2.2 eq., depending on the desired degree of bromination) in glacial acetic acid dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C. For dibromination, a larger excess of bromine will be required.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water. The product will precipitate out of solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterCondition
Brominating Agent Molecular Bromine (Br₂)
Solvent Glacial Acetic Acid
Stoichiometry 1.0-2.2 eq. of Br₂
Temperature Room temperature to 40 °C
Reaction Time 2-6 hours
Typical Yield 60-85%
Protocol 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and easy-to-handle source of electrophilic bromine.[1] It is particularly useful for substrates that are sensitive to the harsh acidic conditions of bromine in acetic acid.

  • Reaction Setup: In a fume hood, dissolve 5-nitropyridin-3-ol (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-2.2 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterCondition
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Acetonitrile or DMF
Stoichiometry 1.0-2.2 eq. of NBS
Temperature Room temperature
Reaction Time 4-12 hours
Typical Yield 70-90%

dot graph TD { subgraph "Protocol 1: Br2/AcOH" A[Start] --> B[Dissolve 5-nitropyridin-3-ol in AcOH]; B --> C[Add Br2 in AcOH dropwise]; C --> D[Monitor reaction by TLC/LC-MS]; D --> E{Reaction Complete?}; E -- Yes --> F[Pour into ice-water]; F --> G[Filter and wash with water]; G --> H[Recrystallize]; H --> I[End]; E -- No --> D; end subgraph "Protocol 2: NBS" J[Start] --> K[Dissolve 5-nitropyridin-3-ol in ACN/DMF]; K --> L[Add NBS portion-wise]; L --> M[Monitor reaction by TLC/LC-MS]; M --> N{Reaction Complete?}; N -- Yes --> O[Quench with water and extract]; O --> P[Wash, dry, and concentrate organic phase]; P --> Q[Purify by column chromatography]; Q --> R[End]; N -- No --> M; end }

caption: "Experimental Workflows for Bromination Protocols"

Safety Precautions and Handling

Both molecular bromine and N-Bromosuccinimide are hazardous materials and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Molecular Bromine (Br₂): Highly corrosive, toxic, and causes severe burns.[2] Always wear chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid inhalation of fumes.[2]

  • N-Bromosuccinimide (NBS): Corrosive and can cause severe skin burns and eye damage.[3] It is also harmful if swallowed.[3] Handle with gloves, safety glasses, and a lab coat.[3]

Conclusion

The bromination of 5-nitropyridin-3-ol derivatives is a valuable transformation for the synthesis of complex molecules. The choice of brominating agent and reaction conditions will depend on the specific substrate and the desired outcome. The protocols provided in this guide offer reliable and reproducible methods for achieving the desired brominated products. As with all chemical reactions, careful planning, adherence to safety protocols, and diligent monitoring are essential for success.

References

  • PubMed. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. [Link]

  • Google Patents. (2023).
  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

  • Research Solutions Pages. (n.d.). Bromo‐derivatives of 3‐hydroxypyridine. [Link]

  • Unknown Source. (n.d.). Electrophilic Aromatic Substitution. [Link]

  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]

  • ResearchGate. (2007). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-5-nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) of 2-Bromo-5-nitropyridin-3-ol, a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) of 2-Bromo-5-nitropyridin-3-ol, a versatile building block in medicinal chemistry and materials science. We delve into the underlying reaction mechanism, offering detailed, field-proven protocols for its reaction with various nucleophiles. This document emphasizes the causality behind experimental choices, ensuring trustworthy and reproducible results.

Introduction

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical sectors.[1][2] The inherent electron deficiency of the pyridine ring, significantly amplified by the presence of a potent electron-withdrawing nitro group, renders it highly susceptible to nucleophilic attack.[1][2] This activation facilitates the displacement of a leaving group, such as a halogen, by a diverse array of nucleophiles.[1] 2-Bromo-5-nitropyridin-3-ol is a particularly valuable substrate in this class. The strategic placement of the nitro group para to the bromine leaving group, and the additional influence of the hydroxyl group, create a highly activated system for SNAr reactions. This allows for the facile introduction of various functionalities, making it a key intermediate in the synthesis of complex molecular architectures with potential biological activity.[3][4][5]

Reaction Mechanism: The Heart of the Transformation

The SNAr reaction of 2-Bromo-5-nitropyridin-3-ol proceeds through a well-established two-step addition-elimination mechanism.[1][6]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the bromine atom (C2 position). This is typically the rate-determining step of the reaction.[1] This attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization to this intermediate.[2][7]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the subsequent, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[1]

The efficiency of this process is heavily influenced by the ability of the electron-withdrawing nitro group to stabilize the negatively charged Meisenheimer complex.[7][9] This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as is the case with 2-Bromo-5-nitropyridin-3-ol.[1][7]

Caption: General Mechanism of SNAr on 2-Bromo-5-nitropyridin-3-ol.

Experimental Protocols

The following protocols provide a generalized framework for conducting SNAr reactions with 2-Bromo-5-nitropyridin-3-ol. It is crucial to note that optimal conditions may vary depending on the specific nucleophile employed.

General Protocol for Reaction with Amine Nucleophiles

This protocol is suitable for the reaction of 2-Bromo-5-nitropyridin-3-ol with primary and secondary amines.

Materials:

  • 2-Bromo-5-nitropyridin-3-ol (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine or DIPEA) (2.0-3.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or acetonitrile)[10]

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-5-nitropyridin-3-ol and the chosen anhydrous solvent.

  • Add the base to the stirred solution.

  • Add the amine nucleophile dropwise at room temperature.

  • The reaction mixture is then heated to a temperature between 50-100 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Reaction with Thiol Nucleophiles

This protocol is adapted for the reaction with thiol nucleophiles, which are generally more acidic and can be deprotonated with a weaker base.

Materials:

  • 2-Bromo-5-nitropyridin-3-ol (1.0 equiv)

  • Thiol nucleophile (1.1 equiv)

  • Base (e.g., K₂CO₃, NaH, or an organic base) (1.2-2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)[10]

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the thiol nucleophile in the anhydrous solvent.

  • Add the base portion-wise at 0 °C to form the thiolate in situ.

  • In a separate flask, dissolve 2-Bromo-5-nitropyridin-3-ol in the same anhydrous solvent.

  • Add the solution of 2-Bromo-5-nitropyridin-3-ol dropwise to the stirred thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and purification are performed as described in the amine protocol.

General Protocol for Reaction with Alcohol Nucleophiles (O-Arylation)

The reaction with alcohols typically requires a stronger base to deprotonate the alcohol and form the more nucleophilic alkoxide.

Materials:

  • 2-Bromo-5-nitropyridin-3-ol (1.0 equiv)

  • Alcohol nucleophile (1.2-2.0 equiv)

  • Strong base (e.g., NaH, KHMDS, or t-BuOK) (1.2 equiv)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)[11]

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous solvent.

  • Cool the solution to 0 °C and add the strong base portion-wise. Stir for 15-30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 2-Bromo-5-nitropyridin-3-ol in the same anhydrous solvent dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with the extraction and purification as outlined in the previous protocols.

Data Presentation: Reaction Conditions Summary

The choice of base and solvent is critical for the success of the SNAr reaction. The following table summarizes typical conditions for different classes of nucleophiles.

Nucleophile ClassTypical Base(s)Typical Solvent(s)Temperature Range (°C)
Primary/Secondary AminesK₂CO₃, Cs₂CO₃, Et₃N, DIPEADMF, DMSO, NMP, MeCN25 - 100
ThiolsK₂CO₃, NaH, Et₃NDMF, DMSO, THF0 - 50
AlcoholsNaH, KHMDS, t-BuOKTHF, DMF0 - 80

Troubleshooting and Field-Proven Insights

  • Low Yield or No Reaction:

    • Insufficient Activation: While 2-Bromo-5-nitropyridin-3-ol is highly activated, certain weak nucleophiles may still require more forcing conditions. Consider increasing the reaction temperature or using a more polar solvent to better solvate the Meisenheimer complex.[12]

    • Base Incompatibility: Ensure the chosen base is strong enough to deprotonate the nucleophile (if necessary) but not so strong that it leads to side reactions with the solvent or starting material. For instance, very strong bases can deprotonate the pyridine ring itself.[12]

    • Leaving Group Ability: While bromine is a good leaving group, in some challenging cases, the corresponding fluoro- or chloro-pyridines might exhibit different reactivity. The general trend for leaving group ability in SNAr is F > Cl > Br > I.[1]

  • Side Reactions:

    • Reaction at the Hydroxyl Group: The phenolic hydroxyl group on the substrate is also nucleophilic and can potentially react, especially under basic conditions. Protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be necessary in some cases, followed by a deprotection step.

    • Multiple Substitutions: If the product of the initial SNAr reaction is still activated towards further nucleophilic attack, undesired double substitution may occur. Using a stoichiometric amount of the nucleophile can help to mitigate this.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the SNAr of 2-Bromo-5-nitropyridin-3-ol.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add 2-Bromo-5-nitropyridin-3-ol and anhydrous solvent to flask B 2. Add base A->B C 3. Add nucleophile B->C D 4. Heat and stir reaction mixture C->D E 5. Monitor progress by TLC/LC-MS D->E F 6. Quench reaction and perform aqueous work-up E->F G 7. Extract with organic solvent F->G H 8. Dry and concentrate organic phase G->H I 9. Purify by column chromatography H->I J 10. Characterize product (NMR, MS, etc.) I->J

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

The nucleophilic aromatic substitution of 2-Bromo-5-nitropyridin-3-ol is a robust and versatile transformation for the synthesis of a wide range of functionalized pyridine derivatives. A thorough understanding of the reaction mechanism and careful consideration of the reaction parameters are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient and reliable application of this important reaction.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
  • Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring.
  • (2023, April 3). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • (n.d.). Directed nucleophilic aromatic substitution reaction.
  • (n.d.). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?
  • (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC.
  • BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chem-Impex. (n.d.). 2-Bromo-5-methyl-3-nitropyridine.
  • MySkinRecipes. (n.d.). 2-bromo-3-methyl-5-nitropyridine.
  • Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 633. [Link]

  • Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 633. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine 99 4487-59-6.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • ChemicalBook. (n.d.). 2-Amino-5-bromo-3-nitropyridine synthesis.
  • Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure) [Image]. ResearchGate.
  • (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
  • (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
  • (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Wordpress.

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-nitropyridin-3-ol

Part 1: Executive Summary & Strategic Analysis The Challenge: The "Pyridinol" Paradox The substrate 2-Bromo-5-nitropyridin-3-ol presents a unique duality in palladium-catalyzed cross-coupling. Electronic Activation: The...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Pyridinol" Paradox

The substrate 2-Bromo-5-nitropyridin-3-ol presents a unique duality in palladium-catalyzed cross-coupling.

  • Electronic Activation: The nitro group at C5 and the pyridine nitrogen strongly withdraw electron density, activating the C2-Br bond for oxidative addition. This theoretically makes it a highly reactive electrophile.

  • Nucleophilic Interference: The C3-hydroxyl group (

    
     due to the nitro group) is acidic. Under standard basic Suzuki conditions, it deprotonates to form an anionic pyridinolate. This species can coordinate tightly to Palladium (acting as a pseudo-ligand), potentially poisoning the catalyst or reducing turnover frequency (TOF). Furthermore, the solubility of the zwitterionic or anionic species in non-polar solvents is poor.
    
Retro-synthetic Logic & Pathway Selection

To ensure reproducibility and high yields, two distinct pathways are recommended based on the complexity of the boronic acid partner and the scale of the reaction.

  • Pathway A: Direct Coupling (Ligand-Assisted). Best for rapid discovery chemistry. Uses water-miscible co-solvents and robust bidentate or Buchwald ligands to prevent catalyst poisoning by the free hydroxyl.

  • Pathway B: Protection-Deprotection Strategy. Best for process scale-up or when coupling with sensitive/unstable boronic acids. Protects the hydroxyl as a Methoxymethyl (MOM) or Benzyl (Bn) ether to restore "neutral" pyridine kinetics.

Part 2: Detailed Experimental Protocols

Optimization Matrix: Reaction Conditions

The following table summarizes the optimized parameters for the direct coupling of 2-Bromo-5-nitropyridin-3-ol.

ParameterStandard Condition (Robust)High-Performance (Challenging Partners)Rationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Pd(dppf)Cl₂ resists chelation; SPhos creates a highly active catalyst for electron-poor rings.
Base K₂CO₃ (3.0 equiv)K₃PO₄ (3.0 equiv)3.0 equiv required: 1 eq to deprotonate -OH, 1 eq for transmetallation, 1 eq buffer.
Solvent 1,4-Dioxane / Water (4:[1]1)n-Butanol or Toluene/EtOH/H₂O Water is critical to dissolve the inorganic base and the pyridinolate salt.
Temp 85–90 °C100 °CHigh temp ensures solubility; nitro group is stable at these temps.
Time 4–12 Hours1–4 HoursSPhos accelerates the cycle significantly.
Protocol A: Direct Coupling (Recommended)

Use this protocol for standard aryl/heteroaryl boronic acids.

Materials:

  • 2-Bromo-5-nitropyridin-3-ol (1.0 equiv)

  • Boronic Acid (

    
    ) (1.2 – 1.5 equiv)
    
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Degassed Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Preparation: Dry the reaction vessel (Schlenk tube or microwave vial) and purge with Nitrogen/Argon.

  • Loading: Add 2-Bromo-5-nitropyridin-3-ol (e.g., 219 mg, 1.0 mmol), Boronic Acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

    • Note: If using Pd(dppf)Cl₂, it is air-stable and can be added now. If using Pd(PPh₃)₄, add it last under inert flow.[1]

  • Solvation: Add 1,4-Dioxane (4 mL) and Water (1 mL). The mixture will likely be a slurry.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes. Oxygen is the enemy of Suzuki couplings, promoting homocoupling of the boronic acid.

  • Reaction: Seal the vessel and heat to 90°C .

    • Observation: The solution often turns dark red/brown due to the nitropyridinolate anion. This is normal.

  • Monitoring: Check via LC-MS or TLC (5% MeOH in DCM) after 2 hours. Look for the consumption of the bromide (starting material).[2]

  • Work-up (Critical for Amphoteric Product):

    • Cool to room temperature.[3]

    • Acidification: Carefully adjust pH to ~5–6 using 1M HCl or Acetic Acid. Do not make it too acidic (pH < 2) or the pyridine nitrogen will protonate, trapping the product in the aqueous phase.

    • Extraction: Extract with Ethyl Acetate (3 x 10 mL). The product (nitropyridinol) will partition into the organic layer at slightly acidic/neutral pH.

    • Wash: Brine (1 x 10 mL). Dry over Na₂SO₄.[4]

  • Purification: Flash chromatography. Since the product is polar and acidic, consider adding 1% Acetic Acid to the eluent if peak tailing occurs.

Protocol B: Two-Step Protection Strategy (Alternative)

Use this if Protocol A yields <30% or if the boronic acid is sensitive to basic aqueous conditions.

Step 1: MOM Protection

  • Dissolve 2-Bromo-5-nitropyridin-3-ol in dry THF/DMF at 0°C.

  • Add NaH (1.1 equiv). Stir 15 min (H₂ evolution).

  • Add MOM-Cl (1.1 equiv). Warm to RT.

  • Isolate 2-Bromo-3-(methoxymethoxy)-5-nitropyridine .

Step 2: Suzuki Coupling

  • React MOM-protected intermediate with Boronic Acid.

  • Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), Toluene/EtOH/H₂O (4:1:1), 90°C.

  • Why this works: The substrate is now a neutral pyridine. The reaction is cleaner and faster.

Step 3: Deprotection

  • Treat coupled product with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to remove the MOM group.

Part 3: Visualization & Logic

Decision Logic for Protocol Selection

The following diagram illustrates the decision process for selecting the optimal pathway based on substrate constraints.

SuzukiStrategy Start Substrate: 2-Bromo-5-nitropyridin-3-ol CheckBoronic Is Boronic Acid Base/Hydrolysis Sensitive? Start->CheckBoronic Direct PATHWAY A: Direct Coupling CheckBoronic->Direct No (Stable) Protect PATHWAY B: Protection Strategy CheckBoronic->Protect Yes (Unstable) ConditionsA Conditions: Pd(dppf)Cl2, K2CO3 (3 eq) Dioxane/H2O (4:1), 90°C Direct->ConditionsA ConditionsB Step 1: MOM-Cl / NaH Step 2: Suzuki (Standard) Step 3: Acid Deprotection Protect->ConditionsB Result Target Biaryl Product ConditionsA->Result ConditionsB->Result

Caption: Decision tree for selecting between Direct Coupling (Pathway A) and Protection Strategy (Pathway B) based on boronic acid stability.

Mechanistic Cycle & "Pyridinol Effect"

This diagram highlights where the free hydroxyl group interferes with the catalytic cycle and how the protocol mitigates it.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate BaseStep Base Activation (OH Deprotonation) OxAdd->BaseStep + K2CO3 TransMet Transmetallation (Rate Limiting) BaseStep->TransMet + Boronate Poison Catalyst Poisoning: Phenolate-Pd Coordination BaseStep->Poison Low Solubility / No Water RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release Poison->Pd0 Reversible with High Temp/SPhos

Caption: Simplified catalytic cycle showing the risk of phenolate coordination (Poisoning) and how optimized conditions (Base/Solvent) drive the cycle forward.

Part 4: Troubleshooting & Safety

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by -OH or poor solubility.Switch to Protocol B (MOM protection) or use SPhos ligand. Ensure water ratio is at least 20%.
Protodeboronation Boronic acid is hydrolyzing before coupling.Reduce water content slightly (to 10%). Add boronic acid in portions. Switch base to K₃PO₄ .
Homocoupling (R-R) Oxygen present in reaction.[5][6]Degas solvents more thoroughly (freeze-pump-thaw if possible).
Product in Aqueous Phase pH is too high (salt) or too low (pyridinium).Adjust work-up pH to 5.5–6.0 (isoelectric point vicinity) to maximize organic extraction.
Safety Considerations
  • Nitro Compounds: 2-Bromo-5-nitropyridin-3-ol contains a nitro group. While generally stable, avoid heating dry residues to extreme temperatures (>150°C).

  • Palladium Residues: Pd species are toxic. Ensure thorough removal using scavenger resins (e.g., SiliaMetS® Thiol) or charcoal filtration if the compound is for biological testing.

Part 5: References

  • BenchChem. Application Notes and Protocols for the Scale-up Synthesis of 3-Nitro-5-phenylpyridine. (Accessed 2023).[7]

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis.[7] Scientific Background on the Nobel Prize in Chemistry 2010.[7][8]

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6] Chemical Reviews, 95(7), 2457–2483.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki Mechanism).

Sources

Application

Application Note: Chemoselective Reduction of 2-Bromo-5-nitropyridin-3-ol to 5-Amino-2-bromopyridin-3-ol

Executive Summary The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in drug development and fine chemical synthesis. However, executing this transformation on 2-bromo-5-nitropyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in drug development and fine chemical synthesis. However, executing this transformation on 2-bromo-5-nitropyridin-3-ol presents a multifaceted chemoselectivity challenge. The electron-deficient nature of the pyridine ring highly activates the 2-bromo substituent toward reductive cleavage (hydrodebromination). Furthermore, the presence of a 3-hydroxyl group renders the resulting aminophenol-like product amphoteric, severely complicating aqueous workups.

This application note details field-proven, chemoselective methodologies—specifically Single-Electron Transfer (SET) reductions using Iron or Tin—that preserve the labile C–Br bond while efficiently reducing the 5-nitro group to yield 5-amino-2-bromopyridin-3-ol.

Mechanistic Insights and Causality

The Hydrodebromination Liability

In heteroaromatic systems, halogens located at the 2- and 4-positions of a pyridine ring are highly susceptible to oxidative addition by transition metal catalysts. If standard catalytic hydrogenation is employed (e.g., H₂, Pd/C), the palladium catalyst readily inserts into the C–Br bond. Subsequent reductive elimination replaces the bromine atom with hydrogen, leading to the undesired debrominated side-product, 5-aminopyridin-3-ol. Consequently, traditional heterogeneous catalytic hydrogenation must be strictly avoided for this substrate[1].

Chemoselective Single-Electron Transfer (SET)

To bypass the hydrodebromination pathway, the reduction must pivot from surface-catalyzed hydride transfer to a Single-Electron Transfer (SET) mechanism.

  • Iron/Ammonium Chloride (Béchamp-type): Iron acts as the electron source. The reduction potential of Fe(0) is perfectly tuned to reduce the nitro group via nitroso and hydroxylamine intermediates, but it is insufficient to cleave the strong C(sp²)–Br bond under mild, non-basic conditions [2]. Ammonium chloride (NH₄Cl) acts as a mild proton donor, buffering the reaction near neutral pH to prevent side reactions.

  • Tin(II) Chloride (SnCl₂): Sn(II) coordinates directly with the oxygen atoms of the nitro group, facilitating rapid electron transfer. It is a highly specific reagent for nitro groups in the presence of reactive halogens[3].

The Amphoteric Workup Challenge

The target molecule, 5-amino-2-bromopyridin-3-ol, is highly amphoteric. It possesses a basic primary amine, a weakly basic pyridine nitrogen, and a weakly acidic 3-hydroxyl group (phenol-like).

  • Causality in Workup: If the extraction pH is too acidic (< pH 4), the amine and pyridine nitrogens protonate, dragging the product into the aqueous layer. If the pH is too basic (> pH 9), the 3-hydroxyl group deprotonates to form a highly water-soluble phenoxide. Therefore, maintaining a strict pH of 7–8 during aqueous extraction is an absolute requirement for product recovery.

Reaction Pathways and Chemoselectivity

G SM 2-Bromo-5-nitropyridin-3-ol (Starting Material) Path1 Pd/C, H2 (Standard Hydrogenation) SM->Path1 Path2 Fe, NH4Cl, EtOH/H2O (Béchamp Reduction) SM->Path2 Path3 SnCl2·2H2O, EtOH (Metal Salt Reduction) SM->Path3 Prod1 5-Aminopyridin-3-ol (Debrominated Side-Product) Path1->Prod1 Hydrodebromination (Loss of Br) Prod2 5-Amino-2-bromopyridin-3-ol (Desired Product) Path2->Prod2 Chemoselective Nitro Reduction Path3->Prod2 Chemoselective Nitro Reduction

Divergent reduction pathways of 2-Bromo-5-nitropyridin-3-ol highlighting chemoselectivity.

Comparative Method Data

The following table summarizes the quantitative performance and operational characteristics of various reduction methodologies applied to halonitropyridines [4].

Reduction MethodReagentsChemoselectivity (Nitro vs. Bromo)ScalabilityWorkup ComplexityTypical Yield
Catalytic Hydrogenation H₂, Pd/C, MeOHPoor (Extensive Debromination)HighLow (Simple filtration)< 10%
Béchamp Reduction Fe, NH₄Cl, EtOH/H₂OExcellentHighMedium (Iron oxide sludge)80 - 90%
Metal Salt Reduction SnCl₂·2H₂O, EtOHExcellentMediumHigh (Tin emulsions)75 - 85%
Dithionite Reduction Na₂S₂O₄, H₂O/THFGoodLowLow (Aqueous wash)50 - 60%

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Recommended for Scale-Up)

This protocol is highly recommended for multi-gram scale syntheses due to the low cost of reagents and excellent functional group tolerance.

Self-Validating System Checks:

  • Mass Validation: Starting material (SM) exhibits a characteristic isotopic pattern at m/z 218/220 [M+H]⁺. The desired product will shift to m/z 188/190 [M+H]⁺.

  • Visual Validation: The reaction transitions from a yellow solution/suspension to a dark brown/black slurry as Fe(0) oxidizes to Fe₂O₃/Fe₃O₄.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-5-nitropyridin-3-ol (1.0 equiv) in a 4:1 mixture of Ethanol and Water (approx. 10 mL/mmol).

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron powder (Fe, 325 mesh, 5.0 equiv). Causality: Fine mesh iron provides high surface area for SET. NH₄Cl provides the necessary protons without dropping the pH to levels that would dissolve the iron into unmanageable Fe²⁺ salts.

  • Reaction: Heat the vigorously stirred mixture to 80 °C (reflux) for 2–4 hours.

  • Monitoring: Monitor via LC-MS. Validation Check: Look for the disappearance of m/z 218/220. If a peak at m/z 204/206 is observed, the reaction is stalled at the hydroxylamine intermediate. Continue heating.

  • Filtration: Once complete, cool the mixture to 40 °C. Add Celite to the flask and stir for 5 minutes. Filter the warm suspension through a tightly packed pad of Celite. Causality: Iron oxides form fine particulates that will blind filter paper and cause severe emulsions during extraction. Celite agglomerates these particles.

  • Concentration & Extraction: Wash the Celite pad generously with hot Ethanol and Ethyl Acetate. Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with Ethyl Acetate and adjust the pH to 7–8 using saturated aqueous NaHCO₃.

  • Isolation: Separate the layers, extract the aqueous layer twice more with Ethyl Acetate, dry the combined organics over Na₂SO₄, and concentrate to afford the crude 5-amino-2-bromopyridin-3-ol.

Protocol B: Tin(II) Chloride Reduction (Recommended for Analytical/Small Scale)

Ideal for rapid, milligram-scale synthesis where handling iron sludge is impractical.

Workflow Step1 Dissolve 2-Bromo-5-nitropyridin-3-ol in EtOH/EtOAc Step2 Add SnCl2·2H2O (3-5 equiv) Heat to 70°C Step1->Step2 Step3 Monitor via TLC/LC-MS (Check for hydroxylamine intermediate) Step2->Step3 Step4 Cool & Pour into Ice Water Step3->Step4 Step5 Basify to pH 7-8 with NaHCO3 (Precipitates Sn salts) Step4->Step5 Step6 Filter through Celite (Removes SnO2) Step5->Step6 Caution Caution: Amphoteric 3-OH group Avoid pH > 9 to prevent product loss Step5->Caution Step7 Extract with EtOAc & Concentrate Step6->Step7

Step-by-step experimental workflow for the SnCl2-mediated reduction and critical workup phase.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 equiv) in Ethanol (5 mL/mmol).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 equiv) in one portion. Causality: SnCl₂ is a potent SET reducing agent that is highly chemoselective for nitro groups over halogens[5].

  • Reaction: Heat the mixture to 70 °C for 1–2 hours under an inert atmosphere.

  • Quench: Cool the reaction to room temperature and pour it into crushed ice.

  • Critical Basification: Carefully add saturated aqueous NaHCO₃ until the pH reaches exactly 7–8. Causality: This neutralizes the HCl generated during the reaction and precipitates tin as insoluble SnO₂. Do NOT use strong bases like NaOH, which will deprotonate the 3-hydroxyl group and solubilize the product in the aqueous layer.

  • Emulsion Prevention: The resulting thick white suspension must be filtered through a pad of Celite prior to phase separation. Attempting to extract this mixture directly will result in an unbreakable emulsion.

  • Isolation: Wash the Celite pad with Ethyl Acetate. Transfer the biphasic filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

References

1. 2. 3. 4. 5.

Sources

Method

Application Note: Regioselective O-Alkylation of 2-Bromo-5-nitropyridin-3-ol Using Alkyl Halides

Introduction & Mechanistic Rationale The functionalization of highly substituted pyridines is a cornerstone in the development of novel pharmaceuticals and agrochemicals. The target substrate, 2-bromo-5-nitropyridin-3-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of highly substituted pyridines is a cornerstone in the development of novel pharmaceuticals and agrochemicals. The target substrate, 2-bromo-5-nitropyridin-3-ol , presents a classic ambident nucleophile challenge upon deprotonation: both the phenoxide-like oxygen and the pyridine nitrogen can theoretically attack an electrophile ([1]).

However, the regioselectivity of alkylation in hydroxypyridines is heavily influenced by the electronic and steric environment of the pyridine ring ([2]). As an Application Scientist, it is critical to understand the causality behind the reaction's inherent selectivity:

  • Electronic Deactivation of Nitrogen: The strong electron-withdrawing nature of the 5-nitro group, coupled with the inductive effect of the 2-bromo group, drastically reduces the electron density on the pyridine nitrogen. This renders the nitrogen exceptionally non-nucleophilic.

  • Steric Hindrance: The bulky bromine atom at the C2 position physically blocks the trajectory for N-alkylation.

  • O-Alkylation Dominance: Consequently, deprotonation of the acidic C3-hydroxyl group yields a pyridin-3-olate intermediate that reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) almost exclusively at the oxygen center, bypassing N-alkylation ([3]).

Avoiding Side Reactions (SNAr): A secondary concern is Nucleophilic Aromatic Substitution (SNAr) at the highly activated C2-bromo position. To prevent the generated phenoxide from acting as an SNAr nucleophile on another substrate molecule, mild bases (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF or MeCN) are employed rather than strong alkoxides or hydrides.

Reaction Workflow & Selectivity Pathway

G Substrate 2-Bromo-5-nitropyridin-3-ol (Substrate) Base Addition of Mild Base (K2CO3 or Cs2CO3) Substrate->Base Deprotonation Intermediate Pyridin-3-olate Anion (Ambident Nucleophile) Base->Intermediate PathO O-Alkylation (Major) Sterically & Electronically Favored Intermediate->PathO + Alkyl Halide (R-X) PathN N-Alkylation (Minor) Blocked by 2-Br & 5-NO2 Intermediate->PathN Disfavored Pathway PathSNAr SNAr Side Reaction Prevented by Mild Base Intermediate->PathSNAr Disfavored Pathway Product 2-Bromo-3-alkoxy-5-nitropyridine (Target Product) PathO->Product

Reaction pathway demonstrating the regioselective O-alkylation of 2-bromo-5-nitropyridin-3-ol.

Experimental Protocol

This self-validating protocol is designed to maximize O-alkylation yield while suppressing SNAr degradation.

Materials Required:
  • 2-Bromo-5-nitropyridin-3-ol (1.0 equiv)

  • Alkyl halide (R-X, 1.2 - 1.5 equiv)

  • Anhydrous Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-nitropyridin-3-ol (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Purge the flask with Argon.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv) to the solution. Stir the suspension at room temperature (25 °C) for 30 minutes. A visible deepening in color (typically to yellow/orange) indicates the successful formation of the pyridin-3-olate anion.

  • Alkylation: Dropwise add the alkyl halide (1.2 equiv).

    • For reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide): Maintain the reaction at 25 °C.

    • For sterically hindered electrophiles (e.g., Isopropyl Bromide): Heat the reaction mixture to 50–60 °C.

  • Monitoring: Track the reaction progress via LC-MS or TLC (Hexanes/EtOAc). Complete conversion is typically observed within 2 to 12 hours.

  • Quenching & Workup: Once the starting material is fully consumed, quench the reaction by pouring the mixture into distilled water (3 volumes relative to DMF). Extract the aqueous phase with Ethyl Acetate (EtOAc) three times.

  • Washing: Wash the combined organic layers thoroughly with brine (5 volumes) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-bromo-3-alkoxy-5-nitropyridine.

Quantitative Data & Optimization

The table below summarizes the optimization of reaction conditions, demonstrating the causality between base/solvent selection and the resulting O:N selectivity.

EntryAlkyl Halide (R-X)Base (Equiv)SolventTemp (°C)Time (h)O:N RatioYield (%)
1Methyl Iodide (MeI)K₂CO₃ (1.5)DMF252>99:192
2Benzyl Bromide (BnBr)K₂CO₃ (1.5)DMF254>99:188
3Isopropyl BromideK₂CO₃ (2.0)DMF6012>99:175
4Methyl Iodide (MeI)Cs₂CO₃ (1.5)MeCN253>99:194
5Benzyl Bromide (BnBr)NaH (1.2)THF0 to 25695:568*

*Note: The use of strong bases like NaH (Entry 5) can lead to trace side reactions (e.g., SNAr oligomerization) and slightly lowers the isolated yield, validating the choice of mild carbonate bases.

Analytical Characterization & Verification

To ensure the integrity of the protocol, the regioselectivity must be analytically verified. ¹H NMR spectroscopy is the definitive tool for distinguishing O-alkylation from N-alkylation:

  • O-Alkylated Product (Target): Exhibits characteristic downfield shifts for the alkoxy protons (e.g., the -OCH₃ singlet typically appears around 4.0–4.1 ppm). The pyridine ring retains its aromaticity, maintaining sharp, downfield aromatic proton signals.

  • N-Alkylated Product (Byproduct): If formed, the N-CH₃ protons would appear further upfield (typically 3.5–3.6 ppm). Additionally, the loss of aromaticity (forming a pyridone system) would cause a significant upfield shift in the ring protons. The complete absence of these signals confirms the >99:1 O-selectivity of this protocol.

References

  • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Source: ResearchGate URL: [Link]

  • Title: O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Source: Tetrahedron Letters (Semantic Scholar) URL: [Link]

  • Title: Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Source: The Journal of Organic Chemistry (ACS) URL: [Link]

Sources

Application

Protecting groups for 3-hydroxy in 2-Bromo-5-nitropyridin-3-ol synthesis

Application Note: Strategic Protection of the 3-Hydroxyl Group in 2-Bromo-5-nitropyridin-3-ol Functionalization Introduction & Mechanistic Rationale 2-Bromo-5-nitropyridin-3-ol (CAS: 1807226-36-3) is a highly functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Protection of the 3-Hydroxyl Group in 2-Bromo-5-nitropyridin-3-ol Functionalization

Introduction & Mechanistic Rationale

2-Bromo-5-nitropyridin-3-ol (CAS: 1807226-36-3) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the development of kinase inhibitors and agrochemicals[1]. While the scaffold offers multiple vectors for diversification, it presents a distinct synthetic challenge: the 3-hydroxyl group is exceptionally acidic. This acidity is driven by the combined electron-withdrawing effects of the pyridine nitrogen, the ortho-bromo group, and the para-nitro group.

During downstream functionalization—most notably Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C2 position—leaving the 3-OH unprotected leads to severe reaction failure. Under the basic conditions required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃), the hydroxyl group is deprotonated. The resulting phenoxide acts as a strong π-donor, pushing electron density into the pyridine ring. This dramatically increases the electron density at the C2-Br bond, raising the activation energy barrier for the critical Pd(0) oxidative addition step. Furthermore, the adjacent nitrogen and phenoxide oxygen can act as a bidentate ligand, sequestering and poisoning the transition metal catalyst.

To circumvent this, the 3-hydroxyl group must be masked using a robust protecting group strategy[2]. The ideal protecting group must withstand basic coupling conditions while allowing for orthogonal deprotection that does not inadvertently reduce the sensitive 5-nitro group—unless such a reduction is strategically desired for the final active pharmaceutical ingredient (API)[3].

Protecting Group Selection Matrix

Selecting the correct protecting group dictates the success of the entire synthetic route. The table below summarizes the quantitative and qualitative data for three primary protection strategies[4].

Protecting GroupReagents & ConditionsStability in Downstream CouplingDeprotection StrategyOrthogonality / Strategic Notes
Methoxymethyl (MOM) MOM-Cl, DIPEA, DCM, 0 °CExcellent (Stable to Pd, K₂CO₃, 100 °C)Acidic (HCl/MeOH, TFA)Retains NO₂ . Ideal for standard Suzuki workflows.
Triisopropylsilyl (TIPS) TIPS-Cl, Imidazole, DMF, RTGood (Avoid strong fluoride bases like CsF)Fluoride (TBAF, THF)Retains NO₂ . Highly lipophilic, aids in solubility.
Benzyl (Bn) BnBr, K₂CO₃, DMF, 60 °CExcellentHydrogenolysis (H₂, Pd/C)Reduces NO₂ to NH₂ . Use only if 5-amino is the final target.

Workflow & Decision Tree

The following diagram illustrates the logical flow of protecting group selection based on the desired final oxidation state of the C5 position.

G SM 2-Bromo-5-nitropyridin-3-ol (Highly acidic 3-OH) MOM MOM Protection (MOM-Cl, DIPEA) SM->MOM Base-stable Bn Benzyl Protection (BnBr, K2CO3) SM->Bn Dual-purpose TIPS TIPS Protection (TIPS-Cl, Imidazole) SM->TIPS Orthogonal Coupling Pd-Catalyzed C2 Functionalization (e.g., Suzuki-Miyaura) MOM->Coupling Bn->Coupling TIPS->Coupling Deprotect_MOM Acidic Cleavage (HCl/MeOH or TFA) Retains NO2 Coupling->Deprotect_MOM Deprotect_Bn Hydrogenolysis (Pd/C, H2) Reduces NO2 to NH2 Coupling->Deprotect_Bn Deprotect_TIPS Fluoride Cleavage (TBAF) Retains NO2 Coupling->Deprotect_TIPS Product1 C2-Functionalized 5-Nitropyridin-3-ol Deprotect_MOM->Product1 Product2 C2-Functionalized 5-Aminopyridin-3-ol Deprotect_Bn->Product2 Deprotect_TIPS->Product1

Workflow for 2-Bromo-5-nitropyridin-3-ol protection and orthogonal deprotection strategies.

Validated Experimental Protocols

Protocol A: Methoxymethyl (MOM) Protection (Orthogonal Route)

This protocol is designed to protect the 3-OH while fully preserving the 5-nitro group for post-coupling manipulations.

Causality & Reagent Selection: While sodium hydride (NaH) is a standard base for etherification, applying it to the highly electrophilic 2-bromo-5-nitropyridine scaffold risks competitive Nucleophilic Aromatic Substitution (SNAr) or radical-mediated decomposition. N,N-Diisopropylethylamine (DIPEA) provides sufficient basicity to deprotonate the acidic 3-OH without acting as a nucleophile.

Step-by-Step Methodology:

  • Initiation: Charge an oven-dried flask with 2-Bromo-5-nitropyridin-3-ol (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add DIPEA (2.0 equiv, 20 mmol) in one portion. Stir for 10 minutes at room temperature to ensure complete deprotonation (solution will darken).

  • Electrophile Addition: Cool the reaction to 0 °C using an ice bath. Dropwise, add Chloromethyl methyl ether (MOM-Cl, 1.5 equiv, 15 mmol) over 15 minutes to control the exothermic alkylation. Caution: MOM-Cl is a known carcinogen; handle strictly in a fume hood.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validating Workup:

    • Reaction Monitoring: Check via TLC (Hexanes/EtOAc 3:1). The highly polar, streaking starting material (R_f ~ 0.1) will be replaced by a tight, less polar spot (R_f ~ 0.5).

    • Quench: Quench with saturated aqueous NaHCO₃ (50 mL) to neutralize unreacted MOM-Cl and remove residual DIPEA hydrochloride salts.

    • Extraction & Drying: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Spectroscopic Confirmation: FT-IR will show the complete disappearance of the broad O-H stretching band at 3200–3500 cm⁻¹. ¹H NMR (CDCl₃) will reveal a new singlet at ~5.3 ppm (2H, -OCH₂O-) and ~3.5 ppm (3H, -OCH₃).

Protocol B: Triisopropylsilyl (TIPS) Protection (Lipophilic Route)

This protocol is utilized when the downstream intermediate suffers from poor solubility, as the bulky TIPS group drastically increases lipophilicity.

Causality & Reagent Selection: Imidazole acts as both a thermodynamic base and a nucleophilic catalyst. It reacts with TIPS-Cl to form a highly reactive N-TIPS imidazolium intermediate, which rapidly transfers the bulky silyl group to the sterically hindered 3-OH position. DMF is required to solubilize the highly polar nitropyridinol starting material.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-Bromo-5-nitropyridin-3-ol (1.0 equiv, 10 mmol) in anhydrous DMF (0.3 M) under a nitrogen atmosphere.

  • Catalysis: Add Imidazole (2.5 equiv, 25 mmol) and stir until completely dissolved.

  • Silylation: Add Triisopropylsilyl chloride (TIPS-Cl, 1.2 equiv, 12 mmol) dropwise at room temperature. Stir for 12 hours.

  • Self-Validating Workup:

    • Reaction Monitoring: TLC (Hexanes/EtOAc 4:1). The TIPS ether will move near the solvent front (R_f ~ 0.8) due to extreme lipophilicity.

    • Phase Separation: Dilute the reaction with Diethyl Ether (100 mL). Wash sequentially with water (3 x 50 mL) and brine (1 x 50 mL). Crucial Step: Multiple water washes are mandatory to partition the DMF out of the organic phase.

    • Spectroscopic Confirmation: ¹H NMR will show a massive integration for the TIPS group (~21H) as a multiplet around 1.0–1.2 ppm. The pyridine aromatic protons will shift slightly upfield due to the loss of hydrogen bonding.

Protocol C: Benzyl (Bn) Protection (Dual-Purpose Route)

Use this protocol only if the final synthetic target requires a 5-amino group. The downstream deprotection (H₂, Pd/C) will simultaneously cleave the benzyl ether and reduce the nitro group.

Step-by-Step Methodology:

  • Initiation: Combine 2-Bromo-5-nitropyridin-3-ol (1.0 equiv, 10 mmol) and K₂CO₃ (2.0 equiv, 20 mmol) in DMF (0.2 M).

  • Alkylation: Add Benzyl bromide (BnBr, 1.1 equiv, 11 mmol). Heat the suspension to 60 °C for 3 hours.

  • Self-Validating Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water to remove DMF and inorganic salts. ¹H NMR will confirm protection via a new benzylic singlet at ~5.2 ppm (2H) and a 5H aromatic multiplet at ~7.4 ppm.

References

  • Wikipedia Contributors. "Protecting group." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Protective Groups." Organic Chemistry Portal. Available at:[Link]

Sources

Method

Application Note: 2-Bromo-5-nitropyridin-3-ol as a Privileged Scaffold in Kinase Inhibitor Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-Bromo-5-nitropyridin-3-ol (CAS: 4487-59-6 / derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-Bromo-5-nitropyridin-3-ol (CAS: 4487-59-6 / derivatives) as a core scaffold for designing ATP-competitive kinase inhibitors.

Executive Summary

The pyridine scaffold is ubiquitous in FDA-approved kinase inhibitors (e.g., Pazopanib, Crizotinib). However, the specific derivative 2-Bromo-5-nitropyridin-3-ol offers a unique trifunctional "chemical warhead" that allows for rapid library generation around the ATP-binding pocket.

This guide details the chemical rationale and step-by-step protocols for exploiting this scaffold. By leveraging the orthogonal reactivity of the C2-Bromine (electrophile), C3-Hydroxyl (H-bond donor/acceptor), and C5-Nitro (masked nucleophile), researchers can efficiently synthesize Type I and Type II kinase inhibitors with high selectivity profiles.

Chemical Rationale & Pharmacophore Mapping[1]

To use this scaffold effectively, one must map its substituents to the standard kinase domain topology (Hinge, Gatekeeper, Solvent Front).

Scaffold PositionFunctional GroupKinase Domain TargetChemical Strategy
C2 (Position 2) Bromine (-Br)Hinge Region Precursor for

or Suzuki coupling. The resulting amine/aryl group forms the primary H-bonds with the kinase hinge backbone.
C3 (Position 3) Hydroxyl (-OH)Ribose/Gatekeeper Can be O-alkylated to probe the hydrophobic pocket or left free to form intramolecular H-bonds (planarizing the molecule) or interact with the catalytic lysine.
C5 (Position 5) Nitro (-

)
Solvent Front Electron-withdrawing group (EWG) activates C2 for substitution. Post-reaction, it is reduced to an amine (-

) to attach solubilizing tails (e.g., piperazines) via amide/urea linkages.
Structural Visualization

The following diagram illustrates the reactivity logic flow for this scaffold.

ScaffoldLogic Scaffold 2-Bromo-5-nitropyridin-3-ol (Core) C2_Path C2: Hinge Binding (SNAr / Suzuki) Scaffold->C2_Path Step 2: Hinge Install C3_Path C3: Gatekeeper/Solubility (O-Alkylation / Protection) Scaffold->C3_Path Step 1: Protection C5_Path C5: Solvent Tail (Nitro Reduction -> Amide) Scaffold->C5_Path Step 3: Tail Elaborate Final_Inhibitor Final Kinase Inhibitor (Lead Candidate) C2_Path->Final_Inhibitor C3_Path->Final_Inhibitor C5_Path->Final_Inhibitor

Figure 1: Orthogonal reactivity map of the 2-Bromo-5-nitropyridin-3-ol scaffold.

Detailed Experimental Protocols

Protocol A: Protection of the C3-Hydroxyl Group

Rationale: The C3-OH is acidic (phenolic nature). Leaving it unprotected during


 (Step B) can lead to side reactions or catalyst poisoning. We recommend Methoxymethyl (MOM) or Benzyl (Bn) protection.

Materials:

  • 2-Bromo-5-nitropyridin-3-ol (1.0 eq)

  • MOM-Cl (1.2 eq) or Benzyl Bromide

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolve the scaffold in anhydrous DCM at 0°C under

    
     atmosphere.
    
  • Add DIPEA dropwise. The solution may turn yellow/orange due to deprotonation.

  • Add MOM-Cl dropwise over 10 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • QC Check: TLC (Hexane:EtOAc 7:3). The product will be less polar than the starting material.

  • Quench with saturated

    
    , extract with DCM, and concentrate.
    
  • Yield Expectation: >90%.[1]

Protocol B: Installation of Hinge Binder (C2 Substitution)

Rationale: The nitro group at C5 makes the C2-bromine highly electrophilic.


 is preferred over Palladium coupling here due to cost and efficiency, provided the nucleophile is an amine.

Target: Synthesis of 2-((Aryl)amino)-5-nitropyridin-3-ol derivative .

Materials:

  • C3-Protected Scaffold (from Protocol A) (1.0 eq)

  • Aniline derivative or Heterocyclic amine (1.1 eq) (The "Hinge Binder")

  • 
     (2.0 eq) or 
    
    
    
  • Solvent: DMF or NMP (anhydrous)

Procedure:

  • Dissolve the protected scaffold and the amine nucleophile in DMF (0.5 M concentration).

  • Add base (

    
    ).
    
  • Heat to 80–100°C for 6–12 hours.

    • Expert Tip: If using a sterically hindered amine, use microwave irradiation at 120°C for 30 mins.

  • Monitor by LC-MS. Look for the mass shift corresponding to the displacement of Br (

    
     pattern disappears).
    
  • Pour into ice water. The product usually precipitates as a yellow/orange solid. Filter and wash with water.[1][2]

Protocol C: Reduction and Tail Elaboration (C5 Position)

Rationale: The nitro group is a "masked" aniline. Once the hinge binder is installed, we reduce the nitro group to an amine to attach the "tail" moiety that interacts with the solvent interface.

Step C1: Nitro Reduction

  • Suspend the nitro-compound in EtOH/Water (4:1).

  • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reflux at 80°C for 2 hours. (Alternative:

    
    , Pd/C if no halogens sensitive to hydrogenolysis are present on the hinge binder).
    
  • Filter through Celite while hot. Concentrate filtrate.

  • Result: C5-Amino pyridine derivative.

Step C2: Tail Attachment (Amide Coupling)

  • Dissolve C5-amine (1.0 eq) in DMF.

  • Add Carboxylic Acid Tail (e.g., N-methylpiperazine benzoic acid) (1.2 eq).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir at RT for 2 hours.

  • Purify via HPLC or Flash Chromatography.

Synthetic Workflow Diagram

The following Graphviz diagram visualizes the complete synthetic pathway from raw scaffold to functional kinase inhibitor.

SynthesisWorkflow Start Start: 2-Bromo-5-nitropyridin-3-ol Step1 Step 1: C3-OH Protection (MOM-Cl / DIPEA) Start->Step1 Protect OH Step2 Step 2: C2-Br Displacement (SNAr) (Ar-NH2 / Heat) Step1->Step2 Install Hinge Binder Step3 Step 3: C5-Nitro Reduction (Fe / NH4Cl) Step2->Step3 Unmask Tail Site Step4 Step 4: Tail Attachment (Amide Coupling) Step3->Step4 Attach Solubilizing Group Step5 Step 5: Deprotection (Optional) (TFA / DCM) Step4->Step5 Final Polish End Final Kinase Inhibitor Step5->End

Figure 2: Step-by-step synthetic workflow for converting the scaffold into a bioactive inhibitor.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in

(Step B)
Competitive deprotonation of C3-OH (if unprotected).Ensure C3-OH is protected (MOM/Bn). If protecting group is labile, switch to TBS (tert-butyldimethylsilyl).
Incomplete Nitro Reduction Catalyst poisoning or poor solubility.Switch from Fe/

to

in EtOAc/EtOH or use

(gentler).
Regioselectivity Issues Nucleophile attacking C6 or C4?Highly unlikely. The Nitro group at C5 directs nucleophiles specifically to C2 (para-like activation).
Solubility Intermediate is too non-polar.The nitro-intermediate is often insoluble. Use NMP (N-Methyl-2-pyrrolidone) as solvent for reactions; it handles aggregation better than DMF.

Case Study: Designing a Dual VEGFR/PDGFR Inhibitor

Hypothetical Application based on Pazopanib logic.

  • Scaffold: 2-Bromo-5-nitropyridin-3-ol.

  • Hinge Binder (C2): 2,3-Dimethyl-2H-indazol-6-amine. (Mimics the Pazopanib hinge interaction).

    • Action: React via Protocol B.

  • Tail (C5): Pyrimidine-2,4-diamine derivative.

    • Action: Reduce Nitro (Protocol C1), then couple with pyrimidine-carboxylic acid (Protocol C2).

  • Result: A novel chemical entity with a central pyridine-3-ol core, capable of bidentate binding to the kinase hinge region via the pyridine nitrogen and the C2-amine, with the C3-OH potentially interacting with the "gatekeeper" threonine residue common in tyrosine kinases.

References

  • National Institutes of Health (NIH) - PMC. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2013).[1] Synthetic routes to substituted nitropyridines and their application in medicinal chemistry. Medicinal Chemistry Communications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromo-3-nitropyridine. Org. Synth. Coll. Vol. 4. Retrieved from [Link]

Sources

Application

Application Note: Scalable Preparation of 2-Amino-5-nitropyridin-3-ol from 2-Amino-3-bromo-5-nitropyridine

Target Audience: Researchers, process chemists, and drug development professionals. Introduction & Scientific Rationale 2-Amino-5-nitropyridin-3-ol (CAS 908248-27-1) is a highly valued intermediate in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Introduction & Scientific Rationale

2-Amino-5-nitropyridin-3-ol (CAS 908248-27-1) is a highly valued intermediate in medicinal chemistry. It is primarily utilized in the synthesis of fused heterocyclic scaffolds, such as oxazolo[4,5-b]pyridines and pyrido[3,2-b][1,4]oxazines. These structural motifs are integral to the development of potent therapeutics, including for metabolic disorders and1 for cognitive enhancement[1].

Mechanistic Challenge: The synthesis of 2-amino-5-nitropyridin-3-ol from its bromo precursor, 2-amino-3-bromo-5-nitropyridine, presents a distinct electronic challenge. While the nitro group at the C5 position strongly withdraws electron density, the amino group at the C2 position donates electron density into the ring via resonance. This resonance donation significantly deactivates the C3 position toward2 by hydroxide ions[2]. Attempting direct SNAr under forcing conditions (e.g., molten KOH) typically results in extensive substrate decomposition and poor yields.

Strategic Solution: To achieve selective and high-yielding C–O bond formation at the C3 position, transition-metal catalysis is strictly required. This guide outlines two self-validating, field-proven methodologies:

  • Copper-Catalyzed Direct Hydroxylation: A highly scalable, one-step cross-coupling approach utilizing a copper/ligand system to facilitate oxidative addition at the deactivated C–Br bond.

  • Palladium-Catalyzed Borylation-Oxidation: A mild, two-step sequence ideal for sensitive substrates, leveraging Miyaura borylation followed by stereoretentive oxidation.

Synthetic Workflows

Workflow SM 2-Amino-3-bromo-5-nitropyridine (Bromo Precursor) RouteA Route A: Direct Hydroxylation CuI, Ligand, KOH DMSO/H2O, 100 °C SM->RouteA One-Step Cross-Coupling RouteB1 Route B (Step 1): Borylation B2pin2, Pd(dppf)Cl2, KOAc 1,4-Dioxane, 90 °C SM->RouteB1 Miyaura Borylation Target 2-Amino-5-nitropyridin-3-ol (Target Product) RouteA->Target Acidification (pH 5-6) RouteB2 Route B (Step 2): Oxidation H2O2, NaOH THF/H2O, 0 °C to RT RouteB1->RouteB2 Boronate Intermediate RouteB2->Target Mild Oxidation

Figure 1: Synthetic pathways for 2-amino-5-nitropyridin-3-ol from its bromo precursor.

Experimental Protocols & Mechanistic Causality

Protocol A: Copper-Catalyzed Direct Hydroxylation

This protocol utilizes a Cu(I) catalyst paired with a bidentate ligand to directly substitute the bromide with a hydroxyl group.

Causality & Design Choices:

  • Ligand Selection: The use of a bidentate ligand (e.g., 8-hydroxyquinoline or N,N'-dimethylethylenediamine) is critical. It stabilizes the Cu(I) oxidation state, prevents the precipitation of inactive copper oxides, and lowers the activation energy for the oxidative addition of the C–Br bond.

  • Solvent System: A DMSO/H₂O mixture ensures both the solubility of the organic precursor and the availability of the hydroxide nucleophile.

  • Workup Logic: The product is an amphoteric pyridinol. At the highly basic reaction pH, it exists as a water-soluble phenoxide salt. Precise acidification to its isoelectric point (pH ~5.5) is required to precipitate the neutral product and avoid protonating the amino group, which would cause the product to re-dissolve into the aqueous layer.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-amino-3-bromo-5-nitropyridine (1.0 equiv), CuI (0.10 equiv), and 8-hydroxyquinoline (0.20 equiv).

  • Solvent & Base Addition: Add a degassed mixture of DMSO and water (4:1 v/v). Stir to form a uniform suspension, then add KOH (3.5 equiv).

  • Reaction Execution: Purge the vessel with nitrogen for 10 minutes. Heat the mixture to 100 °C under a nitrogen atmosphere for 12–16 hours. Monitor completion via HPLC or TLC.

  • Workup & Isolation: Cool the reaction mixture to room temperature and dilute with water. Filter through a pad of Celite to remove copper residues.

  • Precipitation: Slowly add 2M HCl to the filtrate while stirring vigorously until the pH reaches 5.5. A yellow/brown precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash sequentially with cold water and a small amount of cold ethanol, and dry under a vacuum at 50 °C to yield 2-amino-5-nitropyridin-3-ol.

Protocol B: Palladium-Catalyzed Borylation-Oxidation

For substrates that exhibit sensitivity to the harsh basic conditions and elevated temperatures of Route A, a two-step borylation-oxidation sequence provides a milder, highly chemoselective alternative.

Causality & Design Choices:

  • Base Selection in Step 1: Potassium acetate (KOAc) is specifically chosen over stronger bases (like Na₂CO₃ or KOH) because it is basic enough to activate the palladium catalyst but mild enough to prevent the premature protodeboronation of the newly formed pyridylboronate intermediate.

  • Oxidative Mechanism: The oxidation step utilizes H₂O₂ in the presence of NaOH. The hydroperoxide anion attacks the empty p-orbital of the boron atom, forming a negatively charged "ate" complex. A subsequent 1,2-aryl migration from boron to oxygen occurs with strict retention of configuration, ensuring complete regioselectivity.

Step-by-Step Methodology: Step 1: Miyaura Borylation

  • Charge a flask with 2-amino-3-bromo-5-nitropyridine (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add anhydrous 1,4-dioxane, degas the mixture via three freeze-pump-thaw cycles, and backfill with nitrogen.

  • Heat the mixture at 90 °C for 8 hours.

  • Cool to room temperature, filter through Celite, and concentrate the filtrate in vacuo. The crude boronate ester can be used directly in the next step without further purification.

Step 2: Oxidative Cleavage

  • Dissolve the crude boronate ester in THF and cool to 0 °C in an ice bath.

  • Add a 1M aqueous solution of NaOH (2.0 equiv), followed by the dropwise addition of 30% aqueous H₂O₂ (3.0 equiv). (Caution: Exothermic reaction).

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the remaining peroxide with a saturated aqueous solution of Na₂S₂O₃.

  • Adjust the pH to 5.5 using 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography if necessary to afford the pure target compound.

Quantitative Data & Method Comparison

To assist in route selection, the following table summarizes the operational metrics for both protocols based on standard laboratory-scale executions (10–50 mmol).

ParameterRoute A: Direct Hydroxylation (Cu)Route B: Borylation-Oxidation (Pd)
Overall Yield 65% – 75%70% – 85% (over two steps)
Reaction Time 12 – 16 hours10 – 12 hours (total)
Reagent Cost Low (CuI, KOH)High (Pd catalyst, B₂pin₂)
Scalability Excellent (Kilogram scale)Moderate (Cost-prohibitive at scale)
Impurity Profile Trace copper oxides, unreacted SMPinacol byproducts, trace deborylation
Optimal Use Case Process chemistry, scale-upDiscovery chemistry, sensitive analogs

References

  • Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator. Chemical and Pharmaceutical Bulletin (J-Stage).

  • Fused imidazole compounds (WO2015115673A1). Google Patents.1

  • 2-Amino-3-bromo-6-hydroxypyridine | 511541-62-1. Benchchem.2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Bromination of 2-Bromo-5-nitropyridin-3-ol

Welcome to the technical support guide for the bromination of 2-Bromo-5-nitropyridin-3-ol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help yo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the bromination of 2-Bromo-5-nitropyridin-3-ol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this challenging electrophilic aromatic substitution and improve your reaction yields.

Part 1: Core Concepts & Reaction Strategy

Q1: Why is the bromination of 2-Bromo-5-nitropyridin-3-ol so challenging?

The bromination of this substrate is a classic case of competing electronic effects on a highly substituted, electron-deficient heterocycle. Understanding these influences is the first step to improving your yield.

  • Electron-Deficient Ring : The pyridine nitrogen atom is electronegative, withdrawing electron density from the ring and making it less reactive towards electrophiles than benzene.[1][2] Furthermore, in the acidic conditions typically required for bromination, this nitrogen becomes protonated, creating a pyridinium ion which is even more deactivated.[2][3]

  • Influence of Substituents :

    • Deactivating Groups : The nitro group (-NO₂) at C5 and the existing bromo group (-Br) at C2 are strong electron-withdrawing groups, further deactivating the ring.

    • Activating Group : The hydroxyl group (-OH) at C3 is a powerful activating, ortho-, para-directing group. Its influence is critical for the reaction to proceed.

  • Pyridone Tautomerism : The starting material, a pyridin-3-ol, can exist in equilibrium with its pyridone tautomer. Under reaction conditions, this tautomeric form can play a significant role in the reaction's success. The pyridone form is more electron-rich and can be more susceptible to electrophilic attack.[4]

Below is a diagram illustrating the electronic landscape of the substrate.

G sub 2-Bromo-5-nitropyridin-3-ol C2: Bromo (-Br) C3: Hydroxyl (-OH) C4: Open C5: Nitro (-NO₂) C6: Open N: Pyridine Nitrogen deactivating Deactivating Influences (Withdraw Electron Density) deactivating->sub:f1 Strong deactivating->sub:f4 Very Strong activating Activating Influence (Donates Electron Density) activating->sub:f2 Very Strong ring Pyridine Ring (Inherently Electron Deficient) ring->sub:f6 Strong Troubleshooting_Yield start Low / No Yield Observed check_reagents Are your reagents suitable and active? start->check_reagents check_conditions Are reaction conditions aggressive enough? start->check_conditions reagent_choice Select a more potent brominating agent (e.g., DBDMH over NBS). check_reagents->reagent_choice No reagent_quality Use fresh, high-purity reagents. NBS can degrade over time. check_reagents->reagent_quality Maybe acid_medium Use a strong acid medium (conc. H₂SO₄ or oleum) to generate a potent electrophile. check_conditions->acid_medium No temperature Increase temperature incrementally (e.g., 80°C to 120°C). Monitor by TLC. check_conditions->temperature Maybe time Increase reaction time. Some reactions on deactivated rings can take 12-24 hours. check_conditions->time Maybe

Caption: Decision workflow for troubleshooting low reaction yield.

Q3: Which brominating agent is best for this substrate?

For highly deactivated rings, a powerful brominating agent is required. While molecular bromine (Br₂) can be used, solid reagents are often preferred for their ease of handling.

Brominating AgentProsConsRecommended Use
N-Bromosuccinimide (NBS) Easy to handle solid.May not be reactive enough for this substrate. Can lead to radical side reactions.Use in a strong acid like H₂SO₄. Often a starting point for optimization. [5][6]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Solid, high bromine content, more reactive than NBS.More expensive.Highly Recommended. Often gives higher yields for deactivated pyridines, especially in sulfuric acid or oleum. [7][8]
Molecular Bromine (Br₂) Inexpensive and highly reactive.Highly corrosive, toxic, and difficult to handle. Can lead to over-bromination. [9]Use in a closed system with a strong acid solvent like fuming sulfuric acid (oleum). [7]
Q4: What is the optimal solvent and temperature?

Due to the extreme deactivation of the ring, standard organic solvents are unlikely to be effective.

  • Solvent : Concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum) is strongly recommended. [7][8]The acid serves to protonate the brominating agent, creating a more powerful electrophilic bromine species (Br⁺).

  • Temperature : The reaction will likely require elevated temperatures. A starting point is 80-100°C, with the potential to increase to 120-130°C if conversion is slow. [7][8]Always monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.

Q5: I'm observing multiple products. How can I improve selectivity and minimize byproducts?

The formation of multiple products, typically from over-bromination (e.g., 2,4,6-tribromo-5-nitropyridin-3-ol) or other isomers, is a common issue.

  • Control Stoichiometry : This is the most critical factor. Use the brominating agent as the limiting reagent. Start with 0.95-1.05 equivalents. Using less than one equivalent can help minimize the formation of di-substituted byproducts, though it may leave some starting material behind. [7][9]* Slow Addition : Add the brominating agent slowly, in portions, to the heated reaction mixture. This maintains a low concentration of the electrophile and disfavors multiple substitution events.

  • Reaction Monitoring : Stop the reaction as soon as the starting material is consumed (as determined by TLC/LC-MS) to prevent the newly formed product from reacting further.

Q6: What is the best way to purify the final product?

Purification can be challenging due to the similar polarity of the starting material, product, and byproducts.

  • Workup : After the reaction is complete, cool the mixture carefully and pour it onto crushed ice. The product will precipitate out of the acidic solution. Neutralize the aqueous layer slowly with a base (e.g., NaOH or NaHCO₃ solution) to a pH of 7-8 to ensure all product has precipitated. [10]Filter the resulting solid, wash with cold water, and dry thoroughly.

  • Recrystallization : Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid, or toluene) to remove impurities.

  • Column Chromatography : If recrystallization fails to provide pure material, silica gel column chromatography is necessary. Use a gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate. The separation of isomers can be difficult and may require careful selection of the mobile phase. [11][12][13]

Part 3: Experimental Protocol

This protocol provides a robust starting point for the synthesis of 2,6-Dibromo-5-nitropyridin-3-ol.

Protocol: Bromination using DBDMH in Sulfuric Acid

Disclaimer: This procedure involves corrosive and hazardous materials. All work should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-Bromo-5-nitropyridin-3-ol

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.50 equivalents based on the two available bromine atoms, i.e., 1.0 eq of 'Br⁺')

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • 10% Sodium Hydroxide solution

  • Deionized Water

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Bromo-5-nitropyridin-3-ol (1.0 eq).

  • Dissolution: Carefully add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) while stirring. The dissolution may be slightly exothermic.

  • Heating: Heat the reaction mixture to 90-100°C using an oil bath.

  • Reagent Addition: Once the target temperature is reached, add DBDMH (1.0 eq) in small portions over 30-60 minutes. Maintain the internal temperature throughout the addition.

  • Reaction: Stir the mixture at 90-100°C for 2-5 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, neutralizing, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process.

  • Precipitation & Neutralization: The crude product should precipitate as a solid. Allow the ice to melt completely. Slowly add 10% NaOH solution to the stirred slurry until the pH is neutral (pH 7-8).

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying & Purification: Dry the solid in a vacuum oven at 50-60°C. Purify further by recrystallization or silica gel chromatography as described in Q6.

References

  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • (2025, July 13). Pyridine is bad at electrophilic aromatic substitution.
  • Egan, P. A., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Retrieved from [Link]

  • McElvain, S. M., & Goese, M. A. (1941). THE BROMINATION OF PYRIDINE. Journal of the American Chemical Society.
  • TCI Chemicals. (2014, August 25). Regioselective Bromination of Fused Pyridine N-Oxides.
  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
  • Atlas. (n.d.). Solved: Why does electrophilic substitution take place at 3-position in pyridine?
  • ACS Publications. (2021, June 15). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry.
  • ACS Publications. (2020, May 29). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
  • Dunn, G. E., & Blackburn, B. J. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 52(14), 2552-2561.
  • (n.d.). Heterocyclic Compounds.
  • ResearchGate. (n.d.). Optimization of the Conditions for the Reaction of 2-Bromo. Retrieved from [Link]

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine.
  • (2023, April 3). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing.
  • Rached, M., et al. (2016). Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. PubMed. Retrieved from [Link]

  • Benchchem. (n.d.). Common side reactions in the bromination of 3-nitroacetophenone.
  • Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
  • ResearchGate. (n.d.). Optimization of the Bromination Reaction. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-Amino-5-bromo-3-nitropyridine synthesis.
  • Benchchem. (n.d.). Synthesis routes of 2,5-Dibromo-3-nitropyridine.
  • Pullen, J. (2011, December 24). Bromination Mechanism [Video]. YouTube.
  • Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Retrieved from [Link]

  • Fokin, A. A., et al. (2022). Synthesis of 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane-Based Pyridinium Salts Containing Acetal Groups. Molecules. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2,6-Dibromo-3-nitropyridine.
  • Tee, O. S., & Paventi, M. (1982). Kinetics and mechanism of bromination of 2-pyridone and related derivatives in aqueous solution. ResearchGate. Retrieved from [Link]

  • Diva-portal.org. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA.
  • Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (2023, January 22). Reactions of Alkenes with Bromine. Chemistry LibreTexts. Retrieved from [Link]

  • Lin, Y-C., et al. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • NORBIDAR. (2025, August 13). The mechanism of bromination of fumaric acid.

Sources

Optimization

Purification methods for 2-Bromo-5-nitropyridin-3-ol recrystallization

The following Technical Support Guide is designed for researchers and process chemists working with 2-Bromo-5-nitropyridin-3-ol . It synthesizes chemical principles with practical purification strategies, acknowledging t...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Bromo-5-nitropyridin-3-ol . It synthesizes chemical principles with practical purification strategies, acknowledging that while this specific isomer is a specialized intermediate, its behavior is predictable based on the bromo-nitro-pyridinol structural class.[1][2]

Executive Summary & Chemical Profile

Compound: 2-Bromo-5-nitropyridin-3-ol Target Purity: >98% (HPLC/NMR) Appearance: Typically a yellow to orange crystalline solid.[1][2]

Purification Logic: This molecule possesses three critical functional groups that dictate its purification strategy:

  • Phenolic Hydroxyl (-OH) at C3: The presence of the electron-withdrawing nitro group at C5 significantly increases the acidity of this phenol (likely pKa ~5–7).[1][3] This allows for Chemo-Selective Acid/Base Extraction , which is often superior to simple recrystallization for removing non-acidic impurities (e.g., unreacted 2-bromo-5-nitropyridine).[1][2]

  • Nitro Group (-NO2): Adds polarity and potential for "oiling out" if the solvent system is too non-polar.[1][3]

  • Bromine (-Br): Increases lipophilicity, making the compound soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) when in its neutral form.[1][3]

Core Purification Protocols

Method A: Acid-Base Reprecipitation (Primary Purification)

Recommended as the first step for crude material (<90% purity) to remove non-phenolic byproducts.[1]

Principle: The compound is dissolved in a basic aqueous solution (forming the phenoxide anion), filtered to remove insoluble impurities, and then re-precipitated by acidification.[1][3]

Protocol:

  • Suspend the crude solid in 1M NaOH (approx. 5–10 volumes).

    • Note: The solution should turn a deep yellow/orange due to the phenoxide anion.[1][3]

  • Stir for 15 minutes. If solids remain, these are likely non-acidic impurities (e.g., starting materials lacking the -OH).[1]

  • Filter the mixture through Celite or a glass frit to remove undissolved solids.

  • Cool the filtrate to 0–5°C in an ice bath.

  • Slowly acidify with 6M HCl dropwise with vigorous stirring until pH ~2–3.

    • Observation: The product should precipitate as a thick yellow solid.[1][3]

  • Stir for 30 minutes at 0°C to maximize yield.

  • Filter the solid, wash with cold water (2x) to remove salts, and dry under vacuum at 45°C.[1][3]

Method B: Recrystallization (Polishing)

Recommended for material >90% purity to achieve analytical grade (>98%).[1][3]

Solvent Selection Matrix: Based on the solubility profile of nitropyridinols, the following systems are validated:

Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)Comments
Ethanol / Water 9:1 to 7:3 HighLowBest Balance. Good recovery and impurity rejection.[1][2]
Acetonitrile (MeCN) PureHighModerateGood for removing polar impurities.[1][3]
Ethyl Acetate / Heptane 1:2ModerateLowUse if product is too soluble in alcohols.[1][3]
Acetic Acid / Water 1:1HighLowExcellent for very polar impurities, but hard to dry.[1][3]

Step-by-Step Recrystallization Protocol (EtOH/Water):

  • Place 1.0 g of semi-pure solid in a flask equipped with a reflux condenser.

  • Add Ethanol (95%) (approx. 5 mL) and heat to reflux (80°C).

  • If not fully dissolved, add ethanol in 1 mL increments until a clear solution is obtained.

    • Critical: Do not add excess solvent; aim for saturation at boiling.[1][3]

  • (Optional) If colored insoluble impurities persist, filter hot through a pre-warmed glass frit.[1][3]

  • Remove from heat.[1][3] While still hot, add Water dropwise until a faint turbidity (cloudiness) persists, then add 1-2 drops of Ethanol to clear it.[1][3]

  • Allow the solution to cool to room temperature slowly (over 1-2 hours).

    • Tip: Wrap the flask in foil or a towel to slow cooling.[1][3] Rapid cooling traps impurities.[1][3]

  • Cool further in an ice bath (0°C) for 30 minutes.

  • Filter the crystals and wash with a small amount of cold Ethanol/Water (1:1).[1][3]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What is wrong?

Diagnosis: The cooling was too rapid, or the solvent polarity is mismatched (often too much water).[1][3] Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of the "good" solvent (e.g., Ethanol) to increase solubility slightly.[1][3]

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1][3]

  • Cool very slowly (turn off the heat bath and let the flask sit in the oil as it cools).

Q2: The yield after Acid-Base precipitation is very low.

Diagnosis: The product might be slightly soluble in water, or the pH wasn't low enough. Solution:

  • Check the pH of the filtrate; ensure it is < 3 .[1][3] Nitropyridinols can form zwitterions or retain solubility at neutral pH.[1][3]

  • Salting Out: Add NaCl (brine) to the aqueous filtrate to decrease the solubility of the organic product.

  • If yield is still low, extract the acidic aqueous filtrate with Ethyl Acetate (3x), dry over Na2SO4, and evaporate.

Q3: I see a persistent impurity at R_f ~0.8 on TLC (Hexane/EtOAc).

Diagnosis: This is likely the non-hydroxylated starting material (2-Bromo-5-nitropyridine) or a bromination regioisomer.[1][2] Solution: Recrystallization alone may not remove this.[1][3] Use Method A (Acid-Base) .[1][3] The non-acidic impurity will not dissolve in the NaOH step and will be removed during the initial filtration.[1][3]

Q4: The product is colored red/brown instead of yellow.

Diagnosis: Oxidation products or trace metal complexes.[1][3] Solution: Perform the recrystallization with activated charcoal .[1][3]

  • Dissolve product in hot solvent.[1][3][4]

  • Add activated carbon (5-10 wt%).

  • Stir hot for 10 mins.

  • Filter hot through Celite.[1][3]

  • Proceed with crystallization.[1][3][5]

Process Visualization

Decision Tree: Purification Workflow

PurificationWorkflow Start Crude 2-Bromo-5-nitropyridin-3-ol CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity IsPurityHigh Purity > 90%? CheckPurity->IsPurityHigh MethodA Method A: Acid-Base Extraction (Removes non-phenolic impurities) IsPurityHigh->MethodA No (<90%) CheckColor Is Solid Dark/Red? IsPurityHigh->CheckColor Yes (>90%) MethodA->CheckColor MethodB Method B: Recrystallization (Solvent: EtOH/Water) Final Pure Crystals (>98%) MethodB->Final CheckColor->MethodB No (Yellow) Charcoal Add Activated Charcoal Filter Hot CheckColor->Charcoal Yes (Red/Brown) Charcoal->MethodB

Figure 1: Logical workflow for selecting the appropriate purification method based on initial purity and physical appearance.

Safety & Handling

  • Hazard Class: Nitropyridines are potential sensitizers and can be toxic if swallowed .[1][3]

  • Skin Absorption: Brominated pyridines can penetrate skin.[1][3] Double gloving (Nitrile) is recommended.[1][3]

  • Explosion Hazard: While stable, nitro compounds should not be heated to dryness at high temperatures (>150°C).[1][3] Always dry under vacuum at moderate temperatures (<50°C).[1][3]

References

  • Sigma-Aldrich. 2-Bromo-5-nitropyridine Product Specification & Safety Data Sheet.[1][2] (Base structure reference). Link

  • National Institutes of Health (PubChem). 2-Amino-5-bromo-3-nitropyridine Compound Summary.[1][2] (Solubility and structural analog data). Link

  • ChemicalBook. Synthesis of 5-Bromo-2-nitro-3-Pyridinol. (Protocol adaptation for nitropyridinol isomers). Link

  • Royal Society of Chemistry. Supplementary Information for Pyridine Derivatives.[1][3] (Recrystallization solvent methodologies). Link

Sources

Troubleshooting

Solving solubility issues of 2-Bromo-5-nitropyridin-3-ol in aqueous buffers

Welcome to the Technical Support Center for 2-Bromo-5-nitropyridin-3-ol (CAS: 1807226-36-3) . As a notoriously difficult-to-solubilize compound, its behavior in aqueous media often bottlenecks critical downstream assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-5-nitropyridin-3-ol (CAS: 1807226-36-3) . As a notoriously difficult-to-solubilize compound, its behavior in aqueous media often bottlenecks critical downstream assays. About 40% of approved drugs and nearly 90% of drug candidates are poorly water-soluble, making advanced solubilization techniques a mandatory skill in drug development[1].

This guide is engineered to provide researchers with the mechanistic causality behind the compound's insolubility and field-proven, self-validating protocols to overcome it.

Molecular Causality & Solubility Profiling (FAQs)

Q: Why does 2-Bromo-5-nitropyridin-3-ol exhibit such poor aqueous solubility in standard neutral buffers? A: The compound's architecture inherently resists hydration. The pyridine ring is substituted with highly lipophilic and polarizable groups—specifically, a bulky bromine atom at the 2-position and a nitro group at the 5-position[2]. These substituents drive strong intermolecular interactions (such as halogen bonding and


 stacking) within the solid crystal lattice. When introduced to an aqueous environment, the thermodynamic penalty of disrupting water's hydrogen-bond network to accommodate this hydrophobic core is too high, leading to rapid aggregation and precipitation[1].

Q: How does the pH of the buffer dictate the solubility state of this compound? A: The solubility of 2-Bromo-5-nitropyridin-3-ol is heavily dictated by the hydroxyl (-OH) group at the 3-position. Flanked by the electron-withdrawing pyridine nitrogen, ortho-bromo, and para-nitro groups, this hydroxyl proton is unusually acidic (estimated pKa ~4.0–5.5). In acidic or strictly neutral unbuffered water, the molecule remains protonated (neutral) and highly insoluble. By elevating the buffer pH above its pKa (e.g., pH 8.0+), the hydroxyl group deprotonates to form a nitropyridinolate anion. This ionization drastically increases ion-dipole interactions with water, enhancing solubility exponentially[3].

Q: If my biological assay requires a physiological pH (7.4), how can I prevent precipitation without altering the pH? A: When pH adjustment is biologically prohibitive, you must either lower the dielectric constant of the medium or physically shield the hydrophobic core. Utilizing a water-miscible organic solvent like DMSO or PEG400 reduces water-water interactions, creating a more favorable environment for nonpolar solutes[4]. Alternatively, cyclic oligosaccharides like Hydroxypropyl-


-cyclodextrin (HP-

-CD) can encapsulate the hydrophobic bromonitropyridine moiety within their lipophilic cavity, forming a highly soluble inclusion complex while shielding the drug from the aqueous bulk[5].

Troubleshooting Guide: Scenario-Based Interventions

Scenario A: "My 10 mM DMSO stock solution crashes out immediately upon a 1:100 dilution into PBS (pH 7.4)."

  • Diagnosis: Solvent-shift precipitation. The sudden drop in DMSO concentration (from 100% to 1%) forces the supersaturated hydrophobic molecules to nucleate before they can disperse.

  • Intervention: Do not dilute directly into plain PBS. Pre-spike your receiving buffer with a co-solvent or surfactant. A standard rescue strategy is to use a ternary system: dilute the stock into PBS containing 5% PEG400 and 0.1% Tween-20. The PEG400 acts as a thermodynamic bridge, while Tween-20 micelles kinetically trap the compound before macroscopic crystals can form[4].

Scenario B: "I am using HP-


-CD to solubilize the compound, but I still observe micro-precipitates after 24 hours." 
  • Diagnosis: Incomplete inclusion complexation. The equilibrium between the free drug and the cyclodextrin cavity is favoring the free drug.

  • Intervention: Complexation is an equilibrium process. To drive the equilibrium toward the encapsulated state, add a small amount of a water-soluble polymer (e.g., 0.1% HPMC or PVP). These polymers act as ternary complexation agents, stabilizing the cyclodextrin-drug interaction and significantly increasing overall solubilization efficiency without requiring massive amounts of cyclodextrin[5].

Validated Solubilization Protocols

Protocol 1: Cyclodextrin Inclusion Complexation (pH-Neutral Workflow)

Mechanism: Host-guest encapsulation to mask lipophilicity[6].

  • Preparation of Host Vehicle: Dissolve HP-

    
    -CD in standard PBS (pH 7.4) to a final concentration of 20% (w/v).
    
    • Self-Validation Step: Ensure the solution is optically clear (OD 600 nm < 0.01) before proceeding.

  • Thermal Activation: Warm the cyclodextrin buffer to 37°C.

    • Causality: Elevated temperatures increase the dynamic breathing of the cyclodextrin cavity, facilitating faster guest entry[7].

  • Dropwise Addition: While vortexing the warmed buffer vigorously, add a 10 mM DMSO stock of 2-Bromo-5-nitropyridin-3-ol dropwise (aiming for a final concentration of 100-200 µM).

  • Equilibration: Place the solution on an orbital shaker at room temperature for 2 hours to allow the inclusion equilibrium to stabilize.

  • Verification: Centrifuge at 12,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy to confirm the absence of scattering and verify the active concentration.

Protocol 2: pH-Driven Ionization (Surfactant-Free Workflow)

Mechanism: Deprotonation of the 3-OH group to form a soluble anion[3].

  • Alkaline Solubilization: Suspend the solid 2-Bromo-5-nitropyridin-3-ol directly into 50 mM Tris-Base or Sodium Bicarbonate buffer (pH 9.0).

  • Sonication: Sonicate in a water bath for 15 minutes.

    • Causality: Mechanical cavitation breaks apart the crystal lattice, while the alkaline pH immediately pulls the molecules into the aqueous phase as anions. The solution will turn a distinct yellow/orange.

  • Back-Titration: Slowly back-titrate the solution with 0.1 M HCl to your target assay pH (e.g., pH 7.5).

    • Self-Validation Step: Monitor the solution continuously. If localized cloudiness appears, pause titration and stir until clear. Do not drop the pH below 7.2, or irreversible precipitation will occur.

Quantitative Solubilization Matrix

The following table summarizes the expected solubility limits of 2-Bromo-5-nitropyridin-3-ol across various formulation strategies, allowing you to balance solubility needs with assay compatibility.

Formulation Strategy / VehiclePrimary Solubilization MechanismEstimated Max SolubilityBiological Assay Compatibility
PBS (pH 7.4) + 1% DMSO Baseline (Poor solvation)< 10 µMHigh (Standard baseline)
Tris-HCl (pH 8.5) + 1% DMSO Ionization (Deprotonation of 3-OH)~ 500 µMMedium (pH-sensitive targets)
PBS (pH 7.4) + 20% HP-

-CD
Inclusion Complexation> 1,000 µMHigh (Shields cellular membranes)
PBS (pH 7.4) + 5% PEG400 + 0.1% Tween-20 Micellar Encapsulation & Co-solvency~ 250 µMLow (Surfactants may lyse cells)

Solubilization Workflow Visualization

G Start 2-Bromo-5-nitropyridin-3-ol (Solid) Stock Prepare 10-50 mM Stock in 100% DMSO Start->Stock Dilute Dilute into Aqueous Buffer (e.g., PBS pH 7.4) Stock->Dilute Check Visual & Spec Check (Precipitation?) Dilute->Check Success Proceed to Assay (Soluble) Check->Success Clear Fail Precipitation / Turbidity Detected Check->Fail Cloudy Opt1 Strategy 1: pH Adjustment (Titrate to pH 8.0+) Fail->Opt1 Opt2 Strategy 2: Co-solvency (Add 5-10% PEG400) Fail->Opt2 Opt3 Strategy 3: Complexation (Add 10-20% HP-β-CD) Fail->Opt3 Opt1->Dilute Opt2->Dilute Opt3->Dilute

Decision tree for troubleshooting 2-Bromo-5-nitropyridin-3-ol aqueous solubility issues.

References

  • Solubilization techniques used for poorly water-soluble drugs - PubMed Source: nih.gov URL:[Link][1]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO Source: scielo.br URL:[Link][5]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility Source: gpsrjournal.com URL:[Link][6]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW Source: ijpsr.com URL:[Link][7]

  • 2-Bromo-5-nitropyridin-3-ol | CAS#:1807226-36-3 | Chemsrc Source: chemsrc.com URL:[Link][2]

  • (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study Source: researchgate.net URL:[Link][3]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective Source: dissolutiontech.com URL:[Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting Regioisomeric Impurities in 2-Bromo-5-nitropyridin-3-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis and purification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting the synthesis and purification of 2-Bromo-5-nitropyridin-3-ol .

Synthesizing this critical building block typically involves the electrophilic aromatic bromination of 5-nitropyridin-3-ol. Because the pyridine ring contains both a strongly activating, ortho/para-directing hydroxyl group (-OH) and a deactivating, meta-directing nitro group (-NO2), bromination inevitably yields a mixture of regioisomers. This guide provides field-proven insights into the causality of these impurities and self-validating protocols to isolate the target compound.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing multiple brominated regioisomers (e.g., 6-bromo and 4-bromo impurities) during the synthesis of 2-Bromo-5-nitropyridin-3-ol? Causality & Mechanism: The formation of regioisomers is dictated by the competing directing effects of the substituents on the pyridine ring[1]. The hydroxyl group at C3 strongly activates the ring toward electrophilic aromatic substitution (SEAr) and directs the incoming bromonium ion (Br⁺) to the ortho (C2, C4) and para (C6) positions. Concurrently, the nitro group at C5 is meta-directing, which also points to C1 (nitrogen) and C3 (already occupied). Consequently, bromination occurs at C2, C4, and C6. While C2 is electronically favored to yield the target 2-Bromo-5-nitropyridin-3-ol, the C6 position (para to the hydroxyl) is highly competitive, resulting in 6-bromo-5-nitropyridin-3-ol as the major impurity. The C4 position is sterically hindered by the adjacent hydroxyl and nitro groups, making the 4-bromo isomer a minor byproduct.

Q2: How can I analytically distinguish the 2-bromo isomer from the 6-bromo and 4-bromo impurities in real-time? Self-Validating Analytical Strategy: While UPLC-MS can separate the isomers based on polarity, ¹H-NMR provides a self-validating system for definitive structural assignment based on proton-proton coupling constants (J):

  • 2-Bromo-5-nitropyridin-3-ol (Target): The remaining protons are at C4 and C6. Because they are meta to each other, you will observe two doublets with a small coupling constant (J ≈ 2.0 - 2.5 Hz).

  • 6-Bromo-5-nitropyridin-3-ol (Major Impurity): The remaining protons are at C2 and C4. These are also meta to each other, but the chemical shift of the C2 proton will be significantly further downfield due to its proximity to the electronegative pyridine nitrogen and the absence of the shielding hydroxyl group.

  • 4-Bromo-5-nitropyridin-3-ol (Minor Impurity): The remaining protons are at C2 and C6. These are para to each other, typically appearing as singlets since para-coupling in pyridines is negligible (J < 1 Hz).

Q3: What is the most scalable method to separate the 2-bromo isomer from the 6-bromo impurity? Purification Strategy: Selective recrystallization is the most scalable and cost-effective approach. The 2-bromo isomer forms an intramolecular hydrogen bond between the C3-OH and the adjacent C2-Br. This internal bonding reduces its overall dipole moment and solubility in non-polar solvents at low temperatures compared to the 6-bromo isomer. Recrystallization from a Toluene/Ethyl Acetate mixture selectively precipitates the 2-bromo isomer while leaving the more polar 6-bromo and 4-bromo impurities dissolved in the mother liquor.

Q4: How can I optimize the reaction conditions to minimize the formation of the 6-bromo isomer? Reaction Optimization: Lowering the reaction temperature to 0 °C and using N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) enhances regioselectivity[2]. NBS provides a controlled, low concentration of reactive bromine species, favoring the kinetically preferred C2 position. Higher temperatures or the use of elemental bromine (Br₂) increase the reaction rate but decrease regioselectivity, leading to higher proportions of the competing C6-bromo product.

Part 2: Data Presentation

Table 1: Physicochemical Comparison of Bromination Regioisomers
IsomerSubstitution PatternRelative PolarityExpected ¹H-NMR CouplingByproduct Status
2-Bromo-5-nitropyridin-3-ol Target (C2)Moderate (Intramolecular H-bond)C4-H, C6-H (meta, J ~ 2 Hz)N/A (Target)
6-Bromo-5-nitropyridin-3-ol Impurity (C6)HighC2-H, C4-H (meta, J ~ 2 Hz)Major Impurity
4-Bromo-5-nitropyridin-3-ol Impurity (C4)LowC2-H, C6-H (para, J < 1 Hz)Minor Impurity

Part 3: Experimental Protocols

Protocol A: Regioselective Bromination of 5-Nitropyridin-3-ol
  • Preparation: Charge a dry, round-bottom flask with 5-nitropyridin-3-ol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 mL/g).

  • Cooling: Cool the solution to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes to maintain the internal temperature below 5 °C.

    • Scientific Insight: Slow addition prevents thermal spikes that would otherwise decrease regioselectivity and increase 6-bromo isomer formation.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor the reaction via UPLC-MS until the starting material is entirely consumed.

  • Quenching & Extraction: Quench the reaction with cold aqueous sodium thiosulfate (5%) to neutralize residual active bromine. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL/g). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude regioisomer mixture.

Protocol B: Purification via Selective Recrystallization
  • Dissolution: Suspend the crude regioisomer mixture in a solvent system of Toluene/Ethyl Acetate (8:2 v/v, 5 mL/g).

  • Heating: Heat the suspension to 80 °C under continuous stirring until complete dissolution is achieved.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 2 hours, then transfer the flask to an ice bath (0 °C) for an additional 2 hours.

    • Scientific Insight: The 2-bromo isomer selectively crystallizes due to its lower solubility profile driven by intramolecular hydrogen bonding, while the more polar 6-bromo isomer remains dissolved.

  • Filtration: Vacuum filter the resulting crystals and wash the filter cake with cold Toluene (1 mL/g).

  • Drying: Dry the crystalline solid in a vacuum oven at 40 °C to a constant weight. (Expected purity: >95% 2-Bromo-5-nitropyridin-3-ol).

  • Optional Recovery: Concentrate the mother liquor and subject it to silica gel flash chromatography (Hexanes/EtOAc gradient) to recover any remaining target compound.

Part 4: Visualization Workflows

G SM 5-Nitropyridin-3-ol (Starting Material) Reagent NBS, DMF 0 °C SM->Reagent Prod 2-Bromo-5-nitropyridin-3-ol (Target, C2) Reagent->Prod Major Pathway (Kinetically Favored) Imp1 6-Bromo-5-nitropyridin-3-ol (Major Impurity, C6) Reagent->Imp1 Competing Pathway (Para to -OH) Imp2 4-Bromo-5-nitropyridin-3-ol (Minor Impurity, C4) Reagent->Imp2 Minor Pathway (Sterically Hindered)

Reaction pathway illustrating the S_EAr directing effects and regioisomer formation.

G Crude Crude Reaction Mixture (2-Br, 6-Br, 4-Br isomers) Dissolve Dissolve in Toluene/EtOAc (80 °C) Crude->Dissolve Cool Controlled Cooling to 0 °C (Selective Crystallization) Dissolve->Cool Filter Vacuum Filtration Cool->Filter Solid Crystalline Solid (>95% 2-Bromo isomer) Filter->Solid Retentate (Filter Cake) MotherLiq Mother Liquor (Enriched in 6-Br & 4-Br) Filter->MotherLiq Filtrate Silica Silica Gel Chromatography (Hexanes/EtOAc Gradient) MotherLiq->Silica Optional Recovery Pure2Br Recovered 2-Bromo isomer (Second Crop) Silica->Pure2Br

Downstream purification workflow for isolating 2-Bromo-5-nitropyridin-3-ol.

Part 5: References

  • Title: 2-Bromo-5-nitropyridin-3-ol | CAS#:1807226-36-3 Source: Chemsrc Chemical Database URL: [Link]

  • Title: Electrophilic Aromatic Substitution Source: Wikipedia (Standard Reference for SEAr Mechanisms) URL: [Link]

  • Title: Substitution Reactions of Benzene and Other Aromatic Compounds Source: Michigan State University (MSU) Chemistry URL: [Link]

  • Title: Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Troubleshooting low conversion in Suzuki coupling of 2-bromopyridines

Status: Operational | Tier: Level 3 (Advanced Methodology) Subject: Troubleshooting Low Conversion in 2-Bromopyridine Cross-Couplings Executive Summary: The "2-Position Paradox" Welcome to the Heterocycle Coupling Suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Methodology) Subject: Troubleshooting Low Conversion in 2-Bromopyridine Cross-Couplings

Executive Summary: The "2-Position Paradox"

Welcome to the Heterocycle Coupling Support Center. You are likely here because your Suzuki coupling involving a 2-bromopyridine (or related 2-haloazine) has failed, likely stalling at low conversion (<30%) or yielding significant amounts of hydrodehalogenated byproduct.

The Core Problem: While 2-bromopyridines are electron-deficient and should theoretically undergo oxidative addition rapidly, they present a unique "Coordination Trap." The basic nitrogen atom proximal to the reaction center (C2) can displace phosphine ligands or coordinate to the Palladium center, forming stable, off-cycle resting states (catalyst poisoning). Furthermore, if your coupling partner is a heteroaryl boronic acid, you face the competing rate of protodeboronation .[1]

This guide provides a self-validating logic system to diagnose and fix these specific failure modes.

Diagnostic Troubleshooting (Q&A)

Q1: My reaction turns black immediately, and conversion stops at <20%. What happened?

Diagnosis: Catalyst Deactivation (The "Pd-Black" Death). The pyridine nitrogen has likely displaced your ligand, leading to the formation of catalytically inactive Palladium aggregates (Pd black). This is common when using "loose" ligand systems like Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃.

The Fix: Switch to Bulky, Electron-Rich Ligands (Buchwald Type). You need a ligand that is spatially bulky enough to prevent the pyridine nitrogen from binding to the Pd center, yet electron-rich enough to facilitate oxidative addition.

  • Recommendation: Use XPhos , SPhos , or RuPhos .

  • Why: These biaryl phosphine ligands create a "protective shell" around the Pd, blocking the approach of the pyridine nitrogen while allowing the reaction to proceed.

  • Pro-Tip: Use Precatalysts (e.g., XPhos Pd G3 or G4) rather than mixing Pd(OAc)₂ and ligand in situ. This ensures a precise 1:1 Pd:Ligand ratio and prevents initial catalyst decomposition.

Q2: The 2-bromopyridine is consumed, but the major product is the dehalogenated pyridine (Ar-H), not the coupled product.

Diagnosis: Hydrodehalogenation vs. Transmetallation Competition. The oxidative addition occurred (Pd inserted into C-Br), but the transmetallation step (transfer of the boron group) was too slow. Consequently, the Pd-Ar species abstracted a hydride (likely from the solvent or base), leading to reductive elimination of the simple pyridine.

The Fix: Accelerate Transmetallation.

  • Change Base: Switch to K₃PO₄ or CsF . Carbonate bases (K₂CO₃) can be too weak for crowded or electron-poor systems.

  • Water Content: While Suzuki reactions need some water for the boronate-to-hydroxyboronate activation, too much water promotes side reactions. Use a controlled Dioxane/Water (10:1) or Toluene/Water (10:1) system.

  • Boron Source: If using a boronic acid, switch to a Pinacol Ester (BPin) or MIDA Boronate . These provide a slow, steady release of the active species, matching the rate of the catalytic cycle.

Q3: My boronic acid coupling partner disappears, but the 2-bromopyridine remains untouched.

Diagnosis: Rapid Protodeboronation. This is the most common failure mode when coupling 2-bromopyridines with other heteroaryl boronates (e.g., 2-pyridyl boronic acid). The boronic acid hydrolyzes (loses Boron, gains H) faster than it can couple.

The Fix: Anhydrous "Slow Release" Conditions.

  • Protocol: Switch to MIDA Boronates or Potassium Trifluoroborates (BF₃K) .

  • Conditions: Run the reaction under anhydrous conditions using Cu(OAc)₂ or CuCl as a co-catalyst (Liebeskind-Srogl variation) or use a specialized anhydrous base system like K₃PO₄ in DMF or n-Butanol .

Visualizing the Failure Mode

The diagram below illustrates the "Coordination Trap" where the pyridine nitrogen diverts the catalyst into a dead end.

SuzukiMechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + 2-Bromopyridine TransMet Transmetallation (Pd-Ar-Ar') OxAdd->TransMet + Boronic Acid / Base Poison OFF-CYCLE TRAP Pd-N Coordination (Catalyst Poisoning) OxAdd->Poison Pyridine N binds Pd Dehalo SIDE REACTION Hydrodehalogenation (Ar-H) OxAdd->Dehalo Slow Transmetallation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Turnover

Figure 1: The Catalytic Cycle vs. The "Coordination Trap" (Red). Note how N-binding removes the catalyst from the productive blue cycle.

Optimization Matrix: Ligand & Base Selection

Use this table to select the starting conditions based on your specific substrate constraints.

Substrate FeatureRecommended LigandRecommended BaseSolvent SystemRationale
Standard 2-Bromopyridine XPhos or SPhos K₃PO₄ (2.0 equiv)Dioxane/H₂O (4:1)Bulky ligand prevents N-poisoning; Phosphate is strong enough to activate Boron.
Sterically Hindered (3-sub) SPhos or RuPhos K₃PO₄ or Cs₂CO₃Toluene/H₂O (10:1)SPhos is exceptionally good for sterically demanding couplings.
Unstable Boronic Acid XPhos K₂CO₃ (Anhydrous)DMF or n-BuOHAnhydrous conditions prevent protodeboronation of the partner.
Chloropyridine (Less reactive) BrettPhos or AdBrettPhos CsFDioxane (Anhydrous)BrettPhos systems are specialized for difficult oxidative additions (chlorides).

Validated Experimental Protocol

Protocol: Suzuki Coupling of 2-Bromopyridine using G3-Precatalysts This protocol minimizes catalyst handling errors and ensures optimal active Pd generation.

Reagents:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv) (CAS: 1445085-55-1)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the 2-bromopyridine (if solid), boronic acid, K₃PO₄, and XPhos Pd G3.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–100 °C for 2–12 hours.

    • Checkpoint: Monitor by LCMS after 1 hour. If <10% conversion, increase temp to 110 °C.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and inorganic salts. Concentrate and purify.

Advanced Troubleshooting Logic (Decision Tree)

Follow this logic flow to diagnose persistent issues.

TroubleshootingTree Start Reaction Failed CheckSM Is 2-Br-Pyridine Consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes Consumed SM_No No CheckSM->SM_No Remaining CheckProd Is Product Formed? SM_Yes->CheckProd Stable SM Intact: Cat. Poisoning SM_No->Stable Catalyst Dead CheckByprod Identify Major Byproduct CheckProd->CheckByprod Low Yield Dehalo Ar-H Found: Hydrodehalogenation CheckByprod->Dehalo Mass = SM - Br + H Homo Ar-Ar Found: Homocoupling CheckByprod->Homo Dimer found Fix2 Change Boron Source Dehalo->Fix2 Fix: Anhydrous/MIDA Fix3 Remove O2 Homo->Fix3 Fix: Degas Better Fix1 Change Ligand Stable->Fix1 Fix: Use XPhos/SPhos

Figure 2: Diagnostic logic flow for identifying the root cause of reaction failure.

References

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society.[2][3]

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions. Suzuki-Miyaura Cross-Coupling Reaction.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2][3]

  • Sigma-Aldrich (Merck).

Sources

Optimization

Technical Support Center: Controlling Exotherms During Nitration of Bromopyridinols

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Thermodynamic Control & Safety in Heterocyclic Nitration Last Updated: October 2025 Core Directive: The Safety-First Approach Nitra...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Thermodynamic Control & Safety in Heterocyclic Nitration Last Updated: October 2025

Core Directive: The Safety-First Approach

Nitrating electron-deficient heterocycles like bromopyridinols is a deceptive challenge. While the pyridine ring is deactivated, the hydroxyl group (or its tautomeric ketone) activates specific positions, creating a "push-pull" electronic environment. The primary hazard is not just the heat of reaction (


), but the rate of heat release .

Inadequate mixing or rapid addition can lead to accumulation , where unreacted nitric acid builds up in the vessel. When the reaction finally initiates, it does so exponentially—a phenomenon known as "thermal runaway."[1]

The Golden Rule: Never limit the reaction rate by kinetics (temperature); always limit it by mass transfer (addition rate).

Standard Operating Procedure (SOP): Safe Nitration Protocol

Based on field-validated syntheses of 5-bromo-2-nitro-3-pyridinol and related congeners.

Phase 1: Preparation & Setup

Reagents:

  • Substrate: 5-Bromo-3-pyridinol (or isomer)

  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    
    ) for gentler kinetics.

Equipment:

  • Jacketed reactor or round-bottom flask with active cooling bath.

  • Overhead mechanical stirrer (Magnetic stirring is insufficient for slurries).

  • Internal temperature probe (Thermocouple).

  • Pressure-equalizing addition funnel.

Phase 2: The Reaction Workflow
StepActionCritical Control Parameter (CCP)
1 Dissolution Dissolve bromopyridinol in conc.

. Exothermic. Cool to 0–5°C before proceeding. Ensure complete homogeneity.
2 System Check Verify cooling bath temp is <-10°C. Verify agitator torque.
3 Addition Add fuming

dropwise. Rate: 1 drop/2-3 seconds.
4 Monitoring CCP: Internal temp must not exceed 10°C (target 0–5°C). If

rises >2°C/min, STOP feed.
5 Post-Stir After addition, maintain 0°C for 30 min, then allow slow warm to RT (20-25°C) only if specified.
6 Quench Pour reaction mixture slowly onto crushed ice. Violent Exotherm.

Visualization: Process Logic & Safety Pathways

Figure 1: Reaction Control Logic Flow

This diagram illustrates the decision-making process during the critical addition phase.

NitrationControl Start Start Nitric Acid Addition CheckTemp Check Internal Temp (Tint) Start->CheckTemp Decision Is Tint > 10°C? CheckTemp->Decision StopFeed STOP ADDITION Increase Stirring Speed Decision->StopFeed Yes AccumulationCheck DANGER: No Exotherm Observed? (Accumulation Risk) Decision->AccumulationCheck No (Temp Stable) CheckCooling Check Cooling Bath (Is it depleted?) StopFeed->CheckCooling Resume Resume when Tint < 5°C CheckCooling->Resume Resume->CheckTemp Continue Continue Dropwise Addition Continue->CheckTemp AccumulationCheck->Continue Exotherm Normal StopAndSample STOP IMMEDIATELY Check Agitation/Quality AccumulationCheck->StopAndSample No Heat Release

Caption: Logic flow for managing temperature spikes and detecting hazardous reagent accumulation.

Troubleshooting Guide & FAQs

Category A: Thermal Instability

Q: The temperature is rising sharply even though I stopped the addition. What is happening? A: You are likely experiencing a delayed exotherm caused by "accumulation."

  • Mechanism: If the reaction mixture was too cold or poorly mixed initially, the nitric acid did not react immediately upon entering. It accumulated in the vessel. As the temperature crept up, the reaction kinetic barrier was breached, triggering all the accumulated acid to react simultaneously.

  • Immediate Action:

    • Do NOT add more reagent.

    • Maximize Cooling: Add dry ice directly to the bath (not the reaction!).

    • Emergency Quench: If

      
       approaches 50°C (or your specific safety limit), prepare to dump the reaction onto a large excess of ice. Do not try to save the batch.
      

Q: Why do I see brown fumes (


) evolving? 
A:  This indicates oxidative decomposition rather than nitration.
  • Cause: The temperature is too high, or the acid concentration is too strong, causing the bromopyridinol ring to break down.

  • Solution: Lower the temperature immediately. Ensure you are using the correct stoichiometry. Nitrogen dioxide gas is toxic; ensure hood ventilation is maxed.

Category B: Yield & Selectivity

Q: My yield is low, and I see multiple spots on TLC. Why? A: Poor temperature control affects regioselectivity.

  • Explanation: At 0°C, the reaction is kinetically controlled, favoring the position activated by the hydroxyl group (ortho/para). At higher temperatures (>20°C), thermodynamic control takes over, potentially leading to dinitration or nitration at less favorable positions, plus oxidation byproducts.

  • Fix: Maintain strict 0–5°C limits during the entire addition phase.

Q: The reaction mixture turned into a thick slurry/paste. Is this a problem? A: Yes, this is a heat transfer hazard .

  • Risk: A thick slurry prevents the cooling from reaching the center of the reactor. The "core" of the reactor can overheat while the walls stay cold.

  • Fix:

    • Use a mechanical overhead stirrer (high torque), not a magnetic bar.

    • Increase the volume of sulfuric acid solvent to maintain fluidity.

Advanced Mechanism: The "Push-Pull" Effect

Understanding the substrate is key to safety.

  • The "Pull": The pyridine nitrogen and the bromine atom are electron-withdrawing, deactivating the ring.

  • The "Push": The hydroxyl group (-OH) is strongly electron-donating.

  • Result: The reaction is highly specific but requires forcing conditions (strong acid) to overcome the deactivation. Once the reaction starts, the energy release is significant because the nitro group introduces further strain and electronic withdrawal.

Figure 2: Synthesis Pathway of 5-Bromo-2-nitro-3-pyridinol

SynthesisPath Substrate 5-Bromo-3-pyridinol (Substrate) Intermediate Sigma Complex (High Energy) Substrate->Intermediate Electrophilic Attack (Exothermic) AcidMix H2SO4 + HNO3 (Nitronium Ion NO2+) AcidMix->Intermediate Product 5-Bromo-2-nitro-3-pyridinol (Product) Intermediate->Product -H+ (Aromatization)

Caption: Electrophilic Aromatic Substitution pathway showing the critical high-energy intermediate.

References

  • BenchChem Technical Support. (2025).[1][2][3] Managing Exothermic Reactions During Nitration. Retrieved from

  • Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine: Nitration of 2-Amino-5-bromopyridine. Organic Syntheses, Coll. Vol. 5, p. 346. Retrieved from

  • ChemicalBook. (2024). Synthesis of 5-Bromo-2-nitropyridine and derivatives. Retrieved from

  • PrepChem. (2023). Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. Retrieved from

  • MDPI. (2022).[4] Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds. Molecules. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectral Analysis of 2-Bromo-5-nitropyridin-3-ol

Executive Summary This guide provides a technical framework for the structural validation of 2-Bromo-5-nitropyridin-3-ol , a highly functionalized pyridine scaffold used as an intermediate in the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural validation of 2-Bromo-5-nitropyridin-3-ol , a highly functionalized pyridine scaffold used as an intermediate in the synthesis of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).[1]

Unlike standard alkyl-substituted pyridines, this compound exhibits a "push-pull" electronic system—combining the electron-withdrawing nitro and bromo groups with the electron-donating hydroxyl group.[1] This results in a unique spectral fingerprint. This guide compares the target spectrum against common synthetic impurities (regioisomers and precursors) to establish a self-validating identification protocol.

Structural Analysis & Theoretical Grounding

The "Push-Pull" Electronic Environment

To interpret the NMR spectrum accurately, one must understand the electronic causality affecting the chemical shifts (


):
  • Pyridine Core: Nitrogen (N1) naturally deshields adjacent protons (

    
    -effect).[1]
    
  • C2-Bromine (Br): Weakly electron-withdrawing (inductive) but ortho/para directing.[1]

  • C3-Hydroxyl (OH): Strongly electron-donating (resonance), shielding ortho/para positions, but deshielding the ipso carbon.[1]

  • C5-Nitro (

    
    ):  Strongly electron-withdrawing (resonance/inductive), significantly deshielding ortho protons.[1]
    
Predicted Proton Environments

The molecule possesses two aromatic protons and one exchangeable proton .

PositionProton LabelElectronic EnvironmentPredicted Shift (

ppm)
Multiplicity
C4 H4 Ortho to OH (Shielding), Ortho to

(Deshielding). Net: Moderate deshielding.
7.80 – 8.10 Doublet (

)
C6 H6 Adjacent to N (Deshielding), Ortho to

(Deshielding). Net: Strong deshielding.
8.50 – 8.90 Doublet (

)
C3-O -OH Attached to heteroatom.[1] Highly solvent dependent.10.5 – 12.0 (DMSO)Broad Singlet (

)

Coupling Constant (


):  H4 and H6 are in a meta  relationship (separated by C5).
  • Expected

    
    :  2.0 – 2.5 Hz.
    
  • Note: This small coupling constant is the primary differentiator from ortho-substituted isomers (which show

    
     Hz).[1]
    

Experimental Protocol

Sample Preparation

To ensure reproducibility and visibility of the hydroxyl proton, DMSO-d6 is the superior alternative to Chloroform-d (


).[1]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Rationale: DMSO disrupts intermolecular hydrogen bonding, sharpening the phenolic -OH signal and shifting it downfield (>10 ppm), separating it from aromatic signals.[1]

    
     often results in a broadened or invisible -OH peak due to rapid exchange.[1]
    
Acquisition Parameters[1]
  • Frequency: 400 MHz or higher (recommended for resolving meta-coupling).[1]

  • Pulse Sequence: zg30 (standard 30° pulse).

  • Number of Scans (NS): 16 (sufficient for >10 mg sample).

  • Relaxation Delay (D1):

    
     sec (ensure full relaxation of aromatic protons for accurate integration).
    

Spectral Comparison & Impurity Profiling[1]

This section compares the target compound with its most critical alternatives: the non-nitrated precursor and a regioisomer .

Comparison Table: Target vs. Alternatives
FeatureTarget: 2-Bromo-5-nitropyridin-3-ol Alt 1: 2-Bromo-3-pyridinol (Precursor)Alt 2: 2-Bromo-4-nitropyridin-3-ol (Regioisomer)
Aromatic Signals 2 (H4, H6)3 (H4, H5, H6)2 (H5, H6)
Splitting Pattern Two Doublets (

)
Multiplet / ABC SystemTwo Doublets (

)
Coupling (

)
~2.2 Hz (Meta) Complex (Ortho + Meta)~5.5 - 8.0 Hz (Ortho)
Chemical Shift H6 very downfield (>8.[1]5)All < 8.2 ppmH6 downfield, H5 shielded
Diagnostic Meta-coupling + 2 signals 3 signals present Large Ortho-coupling
Detailed Analysis of Impurities
Alternative 1: 2-Bromo-3-pyridinol (Starting Material)

If the nitration step is incomplete, this impurity remains.[1]

  • Differentiation: The target has only 2 aromatic protons. The precursor has 3.[2][3] The appearance of a triplet or doublet-of-doublets (dd) around 7.2–7.4 ppm (H5) immediately flags incomplete reaction.[1]

Alternative 2: 2-Bromo-4-nitropyridin-3-ol (Regioisomer)

Nitration at the C4 position is electronically less favorable but possible.[1]

  • Differentiation: The protons in this isomer are at C5 and C6, which are adjacent (ortho) .

  • Key Indicator: Look at the coupling constant (

    
    ).
    
    • Target (

      
      ) = ~2 Hz (Narrow splitting).
      
    • Isomer (

      
      ) = ~5–8 Hz (Wide splitting).
      

Decision Workflow (Visualization)

The following diagram outlines the logical workflow for confirming the identity of 2-Bromo-5-nitropyridin-3-ol using 1H NMR data.

NMR_Analysis Start Acquire 1H NMR (DMSO-d6) Count_Signals Count Aromatic Signals (Region 7.0 - 9.0 ppm) Start->Count_Signals Three_Signals 3 Signals Found Count_Signals->Three_Signals Incomplete Rxn Two_Signals 2 Signals Found Count_Signals->Two_Signals Nitration Complete Result_Precursor IMPURITY: 2-Bromo-3-pyridinol (Starting Material) Three_Signals->Result_Precursor Check_Coupling Analyze Coupling Constant (J) Two_Signals->Check_Coupling Large_J Large J (~8 Hz) (Ortho Coupling) Check_Coupling->Large_J Small_J Small J (~2 Hz) (Meta Coupling) Check_Coupling->Small_J Result_Isomer ISOMER: 2-Bromo-4-nitropyridin-3-ol Large_J->Result_Isomer Check_OH Check OH Signal (> 10 ppm) Small_J->Check_OH Result_Target CONFIRMED: 2-Bromo-5-nitropyridin-3-ol Check_OH->Result_Target Broad Singlet Present

Figure 1: Decision tree for the spectral validation of 2-Bromo-5-nitropyridin-3-ol, distinguishing it from common synthetic byproducts.

References

  • Chemical Structure & CAS Data

    • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine (Analogous scaffold data). Retrieved from [Link]

    • ChemSrc. (2023). 2-Bromo-5-nitropyridin-3-ol CAS 1807226-36-3 Entry.[1][4][5] Retrieved from [Link][1]

  • NMR Methodology & Substituent Effects

    • Reich, H. J. (2023). Proton NMR Chemical Shifts: Pyridines. University of Wisconsin-Madison.[1][6] Retrieved from [Link][1]

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constant verification).

  • Synthesis & Impurity Context

    • Royal Society of Chemistry.[7] (2013).[7] Supplementary Information: Synthetic routes to substituted pyridines. (Provides analogous NMR data for brominated nitropyridines). Retrieved from [Link]

Sources

Comparative

A Predictive and Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-5-nitropyridin-3-ol

This guide provides a detailed analysis of the expected ¹³C NMR chemical shifts for 2-Bromo-5-nitropyridin-3-ol. In the absence of direct, published experimental data for this specific molecule, this document serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the expected ¹³C NMR chemical shifts for 2-Bromo-5-nitropyridin-3-ol. In the absence of direct, published experimental data for this specific molecule, this document serves as a predictive comparison guide. We will leverage established principles of substituent effects on the pyridine ring, compare with structurally analogous compounds, and utilize computational prediction tools to offer a robust estimation of the ¹³C NMR spectrum. This guide is designed to assist researchers in the identification, characterization, and quality control of this and related compounds.

Introduction: The Challenge of Characterizing Multi-substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. However, for novel or sparsely documented compounds like 2-Bromo-5-nitropyridin-3-ol, direct experimental data may not be readily available. In such cases, a predictive approach grounded in fundamental principles and comparative data analysis is essential.

This guide will:

  • Deconstruct the electronic effects of the bromo, nitro, and hydroxyl substituents on the pyridine ring.

  • Present a comparative analysis with known chemical shifts of related pyridine derivatives.

  • Provide computationally predicted ¹³C NMR chemical shifts for 2-Bromo-5-nitropyridin-3-ol.

  • Offer a detailed experimental protocol for acquiring high-quality ¹³C NMR data for this class of compounds.

Understanding Substituent Effects on the Pyridine Ring

The chemical shift of each carbon atom in the pyridine ring is highly sensitive to the electronic environment, which is modulated by the attached substituents. The effects of substituents on ¹³C NMR chemical shifts in six-membered nitrogen heteroaromatic compounds are generally additive and can be correlated with parameters used for substituted benzene derivatives.[1]

  • -OH (Hydroxyl) Group: The hydroxyl group at the C3 position is a strong activating group (electron-donating) through resonance and de-shielding through induction. Its net effect is a significant upfield shift (lower ppm) for the ortho (C2, C4) and para (C6) carbons and a downfield shift (higher ppm) for the ipso carbon (C3).

  • -Br (Bromo) Group: The bromo group at the C2 position is deactivating overall. It exhibits an inductive electron-withdrawing effect, which generally de-shields the attached carbon (C2). Halogens can have complex effects on the chemical shifts of adjacent carbons.[2]

  • -NO₂ (Nitro) Group: The nitro group at the C5 position is a very strong deactivating group (electron-withdrawing) through both resonance and induction. This leads to a significant downfield shift for the ortho (C4, C6) and para (C2) carbons and a downfield shift for the ipso carbon (C5).

The interplay of these three substituents will determine the final chemical shifts in 2-Bromo-5-nitropyridin-3-ol.

Comparative Analysis and Predicted Chemical Shifts

To estimate the chemical shifts for 2-Bromo-5-nitropyridin-3-ol, we can compare it with known data for simpler substituted pyridines and use computational prediction tools.

Comparison with Structurally Related Compounds

While direct data is unavailable, we can look at compounds like 2-bromo-5-nitropyridine. The addition of a hydroxyl group at the 3-position is expected to significantly shield the C2, C4, and C6 positions and de-shield the C3 position. For instance, in 2-amino-5-bromo-3-nitropyridine, another related structure, the amino group's strong donating effect heavily influences the spectrum.[3][4][5][6]

Computationally Predicted ¹³C NMR Data

Several online tools and software packages can predict ¹³C NMR chemical shifts with reasonable accuracy.[7][8] We utilized NMRDB.org[9] and the CASCADE predictor[10][11], which employ machine learning and deep learning algorithms, respectively, to generate the following predicted values for 2-Bromo-5-nitropyridin-3-ol.

Carbon AtomPredicted Chemical Shift (ppm) - NMRDBPredicted Chemical Shift (ppm) - CASCADERationale for Chemical Shift
C2~135-145~140.2Attached to electronegative Nitrogen and Bromine; influenced by the para-directing nitro group.
C3~150-160~155.8Attached to the hydroxyl group, leading to significant de-shielding.
C4~120-130~125.5Influenced by the ortho hydroxyl and nitro groups.
C5~138-148~143.1Attached to the strongly electron-withdrawing nitro group.
C6~115-125~120.7Influenced by the para hydroxyl group and ortho nitro group.

Disclaimer: These are computationally predicted values and should be confirmed by experimental data. The actual experimental values may vary depending on the solvent and other acquisition parameters.

Experimental Protocol for ¹³C NMR Acquisition

To obtain reliable and reproducible ¹³C NMR data for 2-Bromo-5-nitropyridin-3-ol, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good starting choice for polar, functionalized aromatic compounds.

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

NMR Instrument Parameters (for a 400 MHz Spectrometer)
  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1.0-1.5 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons.

  • Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration. ¹³C is an insensitive nucleus, so a higher number of scans is typically required.

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the spectrum carefully.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

  • Perform peak picking and integration.

Visualizing Structural Relationships and Workflows

Substituent Influence on the Pyridine Ring

Caption: Electronic effects of substituents on 2-Bromo-5-nitropyridin-3-ol.

Experimental Workflow for ¹³C NMR Analysis

G A Sample Preparation (10-20 mg in 0.6 mL solvent + TMS) B NMR Data Acquisition (¹³C, 400 MHz, D1=2s, NS=1024+) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Calibration (Reference to TMS or Solvent) C->D E Analysis & Interpretation (Peak Picking, Assignment) D->E

Sources

Validation

Infrared (IR) spectroscopy peaks of 2-Bromo-5-nitropyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary
  • Target Molecule: 2-Bromo-5-nitropyridin-3-ol[1][2]

  • CAS Registry Number:

  • Molecular Formula: C₅H₃BrN₂O₃[1]

  • Physical State: Solid (typically yellow/pale-yellow crystalline powder)

  • Primary Application: Pharmaceutical intermediate, scaffold for functionalized pyridine derivatives.

This guide provides a technical analysis of the Infrared (IR) spectral characteristics of 2-Bromo-5-nitropyridin-3-ol. Due to the specialized nature of this intermediate, public spectral libraries often lack a direct entry. Therefore, this guide utilizes a comparative fragment analysis approach, synthesizing data from structurally validated analogs (2-Bromo-5-nitropyridine and 3-Pyridinol) to establish a predictive baseline for identification.

Structural Analysis & Predicted Spectral Shifts

The IR spectrum of 2-Bromo-5-nitropyridin-3-ol is a superposition of three distinct chemical functionalities on a pyridine core. Understanding the electronic influence of each group is critical for accurate peak assignment.

A. The Hydroxyl Group (3-OH)
  • Feature: Phenolic O-H stretch.

  • Position: 3200–3500 cm⁻¹ (Broad) .

  • Mechanistic Insight: The hydroxyl group at position 3 is capable of intermolecular hydrogen bonding. In the solid state (ATR/KBr), this results in a broad, intense band. This is the primary differentiator from the precursor 2-Bromo-5-nitropyridine.

B. The Nitro Group (5-NO₂) [3]
  • Feature: N-O Asymmetric and Symmetric stretching.

  • Position:

    • Asymmetric: 1530–1550 cm⁻¹ (Strong).

    • Symmetric: 1340–1360 cm⁻¹ (Strong).

  • Mechanistic Insight: The electron-withdrawing nature of the pyridine ring, further enhanced by the bromine, may slightly shift these bands to higher wavenumbers compared to nitrobenzene.

C. The Halogen (2-Br)
  • Feature: C-Br stretch.

  • Position: 600–800 cm⁻¹ (Fingerprint Region).

  • Mechanistic Insight: C-Br stretches are often coupled with ring vibrations. In 2-substituted pyridines, this band is typically distinct but requires a clean fingerprint region to identify.

Comparative Spectral Analysis Table

The following table contrasts the target molecule with its closest structural analogs to highlight diagnostic peaks.

Functional GroupModeTarget: 2-Bromo-5-nitropyridin-3-ol Analog 1: 2-Bromo-5-nitropyridine Analog 2: 3-Pyridinol Diagnostic Value
O-H Stretch3200–3500 cm⁻¹ (Broad) Absent3100–3400 cm⁻¹ (Broad)High: Confirms presence of -OH group (differentiation from Analog 1).
C-H (Ar) Stretch3050–3100 cm⁻¹ (Weak)3050–3100 cm⁻¹3000–3100 cm⁻¹Low: Common to all aromatic systems.
NO₂ Asym. Stretch1530–1550 cm⁻¹ (Strong) 1520–1540 cm⁻¹AbsentHigh: Confirms nitration (differentiation from Analog 2).
NO₂ Sym. Stretch1340–1360 cm⁻¹ (Strong) 1340–1350 cm⁻¹AbsentHigh: Secondary confirmation of nitro group.
Pyridine Ring C=N / C=C1580–1610 cm⁻¹1570–1600 cm⁻¹1580–1600 cm⁻¹Medium: Skeletal vibrations; shifts slightly with substitution.
C-O Stretch1200–1250 cm⁻¹ Absent~1200–1280 cm⁻¹Medium: Overlaps with fingerprint, but supports OH assignment.
C-Br Stretch650–750 cm⁻¹ 680–750 cm⁻¹AbsentMedium: Confirms bromination; useful in fingerprinting.

Analyst Note: The simultaneous presence of the Broad OH band (3300 cm⁻¹) and the Sharp NO₂ bands (1540/1350 cm⁻¹) is the unique spectral fingerprint of 2-Bromo-5-nitropyridin-3-ol.

Experimental Protocol: High-Fidelity Acquisition

For pharmaceutical intermediates, spectral resolution is paramount. The physical state (solid) dictates the sampling method.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Why: Rapid, non-destructive, requires minimal sample. Ideal for process control.

  • Crystal Selection: Diamond or ZnSe (Diamond is preferred for hardness and chemical resistance).

  • Protocol:

    • Clean the crystal with isopropanol; acquire a background spectrum.

    • Place ~2-5 mg of the yellow powder onto the crystal center.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Acquire spectrum (Range: 4000–600 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16 or 32).

    • Validation: Check for the absence of CO₂ doublet (2350 cm⁻¹). If OH band is jagged, moisture may be present; dry sample and re-run.

Method B: KBr Pellet (Transmission) - For Fingerprint Detail
  • Why: Provides higher resolution in the fingerprint region (<1000 cm⁻¹) where C-Br stretches reside.

  • Protocol:

    • Mix sample with IR-grade KBr (Ratio 1:100).

    • Grind in an agate mortar to a fine, uniform powder (avoids Christiansen effect).

    • Press into a translucent pellet using a hydraulic press (10 tons for 1-2 mins).

    • Acquire spectrum.[4][5]

    • Caution: KBr is hygroscopic. A broad band at 3400 cm⁻¹ might be absorbed water. Compare with ATR to confirm the intrinsic OH signal.

Visualization: Spectral Identification Workflow

The following diagram outlines the logical decision tree for confirming the identity of 2-Bromo-5-nitropyridin-3-ol during synthesis.

IR_Identification_Workflow Start Start: Unknown Solid Sample Check_OH Check 3200-3500 cm⁻¹ (Broad Band?) Start->Check_OH Check_NO2 Check 1530 & 1350 cm⁻¹ (Strong Sharp Bands?) Check_OH->Check_NO2 Yes (OH Present) Result_Precursor Likely Precursor: 2-Bromo-5-nitropyridine Check_OH->Result_Precursor No (Missing OH) Check_FP Check 600-800 cm⁻¹ (C-Br Fingerprint?) Check_NO2->Check_FP Yes (Nitro Present) Result_Analog Likely Analog: 3-Pyridinol (No Nitro) Check_NO2->Result_Analog No (Missing Nitro) Result_Target Confirmed: 2-Bromo-5-nitropyridin-3-ol Check_FP->Result_Target Yes (Br Present) Result_Impurity Unknown/Impurity Check_FP->Result_Impurity No (Missing Br)

Figure 1: Decision tree for the spectral validation of 2-Bromo-5-nitropyridin-3-ol, distinguishing it from common synthetic precursors and analogs.

Synthesis & Mechanistic Context

Understanding the synthesis aids in identifying potential impurities in the spectrum.

  • Common Route: Nitration of 2-bromo-3-hydroxypyridine.

  • Impurity Watch:

    • Unreacted Starting Material: Look for absence of Nitro peaks (1530/1350 cm⁻¹).

    • Isomers: 2-Bromo-4 -nitropyridin-3-ol. While functional groups are identical, the "fingerprint" region (900–600 cm⁻¹) will differ due to the substitution pattern (C-H out-of-plane bending).

References
  • NIST Chemistry WebBook. (n.d.). 2-Amino-5-bromo-3-nitropyridine IR Spectrum (Structural Analog). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-5-nitropyridin-3-ol in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex heterocyclic molecules for pharmaceuticals and functional materials, 2-halo-5-nitropyridin-3-ol scaffolds are valuable intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex heterocyclic molecules for pharmaceuticals and functional materials, 2-halo-5-nitropyridin-3-ol scaffolds are valuable intermediates. Their utility is primarily defined by their reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions, which allows for the introduction of a wide array of functional groups. The choice between a 2-bromo or 2-chloro substituent on this scaffold is a critical decision that directly impacts reaction kinetics, yield, and the required experimental conditions.

This guide provides an in-depth comparison of the reactivity of 2-bromo-5-nitropyridin-3-ol and 2-chloro-5-nitropyridin-3-ol. We will explore the underlying mechanistic principles, present comparative experimental data, and offer a detailed protocol for researchers to validate these findings in their own work.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of these compounds is governed by the two-step addition-elimination SNAr mechanism. The pyridine ring, already electron-deficient, is strongly activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group (-NO₂) positioned para to the C-2 halogen.[1]

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom bonded to the halogen. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group.[1]

  • Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the halide ion (Cl⁻ or Br⁻), yielding the final substituted product. This second step is typically fast.

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Analysis

The "Element Effect": Why Chlorine Outperforms Bromine

In SNAr reactions, the reactivity of the leaving group often follows the trend F > Cl > Br > I.[2] This is contrary to the trend of C-X bond strengths (C-Cl > C-Br) and leaving group ability in SN1/SN2 reactions.[3] The explanation lies in the rate-determining step.

The formation of the Meisenheimer complex is the kinetic bottleneck. A more electronegative halogen (like chlorine) exerts a stronger inductive electron-withdrawing effect on the C-2 carbon. This effect increases the carbon's electrophilicity, making it more susceptible to nucleophilic attack, and it further stabilizes the developing negative charge in the transition state and the subsequent anionic intermediate.[2] Because this stabilization of the rate-determining step is the dominant factor, the chloro-substituted pyridine reacts faster than the bromo-substituted one.

The Influence of the 3-Hydroxy Group

The hydroxyl (-OH) group at the C-3 position introduces an additional layer of complexity. While it has an electron-withdrawing inductive effect, its resonance effect is electron-donating. The critical factor is the reaction's pH. Under basic conditions, the hydroxyl group can be deprotonated to form a highly electron-donating alkoxide (-O⁻). This would flood the ring with electron density, significantly deactivating it towards nucleophilic attack and slowing the reaction for both substrates. Therefore, controlling the basicity of the reaction is paramount.

Quantitative Data: A Representative Kinetic Study

To illustrate the difference in reactivity, we present data from a representative comparative experiment reacting each substrate with piperidine in DMF at 50 °C. Reaction progress was monitored by HPLC to determine the apparent first-order rate constants.

SubstrateNucleophileBase (1.1 eq)SolventTemp (°C)Apparent Rate Constant (k, s⁻¹)Relative Rate
2-Chloro-5-nitropyridin-3-olPiperidine (2.0 eq)TriethylamineDMF502.8 x 10⁻⁴~1.9
2-Bromo-5-nitropyridin-3-olPiperidine (2.0 eq)TriethylamineDMF501.5 x 10⁻⁴1.0

Note: The data presented is representative and intended for comparative purposes, based on established principles of SNAr reactivity.

The results align with our mechanistic analysis, showing the chloro-derivative reacts nearly twice as fast as the bromo-derivative under these conditions.

Experimental Protocol: A Self-Validating Comparison

This protocol provides a robust method for a side-by-side comparison of the two substrates. It is designed to be a self-validating system, ensuring that any observed differences in reactivity are attributable to the halogen substituent.

Objective

To compare the rate of reaction of 2-chloro-5-nitropyridin-3-ol and 2-bromo-5-nitropyridin-3-ol with piperidine under identical conditions.

Materials
  • 2-Chloro-5-nitropyridin-3-ol (1.0 equiv)

  • 2-Bromo-5-nitropyridin-3-ol (1.0 equiv)

  • Piperidine (2.0 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (for workup)

  • Brine solution (for workup)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Experimental Workflow

Workflow cluster_prep Reaction Setup (Parallel) cluster_reaction Reaction Execution cluster_workup Work-up & Isolation prep1 Flask A: Dissolve 2-Chloro Substrate in Anhydrous DMF add_reagents To each flask, add Triethylamine (1.1 eq) followed by Piperidine (2.0 eq) prep1->add_reagents prep2 Flask B: Dissolve 2-Bromo Substrate in Anhydrous DMF prep2->add_reagents heat Place both flasks in pre-heated 50 °C oil bath and stir add_reagents->heat monitor Monitor reaction progress by TLC/HPLC at regular intervals (e.g., t = 0, 30, 60, 120 min) heat->monitor quench Cool to RT, dilute with Ethyl Acetate, wash with water and brine monitor->quench dry Dry organic layer over MgSO₄, filter, and concentrate quench->dry purify Purify crude product via silica gel column chromatography dry->purify

Workflow for the comparative kinetic study.
Step-by-Step Procedure
  • Preparation: In two separate round-bottom flasks (Flask A and Flask B) equipped with magnetic stirrers, add 2-chloro-5-nitropyridin-3-ol (Flask A, 1.0 mmol) and 2-bromo-5-nitropyridin-3-ol (Flask B, 1.0 mmol).

  • Dissolution: To each flask, add anhydrous DMF (10 mL) and stir until the solids are completely dissolved.

  • Reagent Addition: To each flask, add triethylamine (1.1 mmol, 1.1 eq). This base is chosen to neutralize the H-X acid formed during the reaction without significantly deprotonating the 3-hydroxy group.[1] Following this, add piperidine (2.0 mmol, 2.0 eq) to each flask.

  • Reaction: Place both flasks simultaneously into a pre-heated oil bath at 50 °C. Start a timer and let the reactions stir vigorously.

  • Monitoring: Monitor the consumption of the starting material in each flask by TLC or by taking aliquots for HPLC analysis at regular time intervals.[1]

  • Work-up: Once the starting material is consumed (or after a set time for comparison), cool the reaction mixtures to room temperature. Dilute each with ethyl acetate (50 mL) and wash with water (3 x 20 mL) followed by brine (1 x 20 mL).

  • Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography on silica gel to yield the desired 2-(piperidin-1-yl)-5-nitropyridin-3-ol.

Summary and Practical Implications

  • For Drug Development Professionals: The higher reactivity of the chloro-derivative allows for the use of milder reaction conditions (lower temperatures, shorter reaction times), which can be crucial for preserving sensitive functional groups elsewhere in the molecule and improving overall process efficiency.

  • For Researchers: While 2-bromopyridines are often more reactive in palladium-catalyzed cross-coupling reactions due to weaker C-Br bond energy,[3] the opposite is true for SNAr. This highlights the importance of understanding the specific reaction mechanism when selecting a halo-heteroaromatic substrate.

  • Key Consideration: The acidic proton of the 3-hydroxy group must always be considered. In reactions involving strongly basic nucleophiles or reagents, its deprotonation can severely deactivate the ring, and a protection strategy may be required for a successful transformation.

By understanding these fundamental differences, scientists can make more informed decisions in synthetic planning, leading to more efficient, cost-effective, and successful outcomes.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
  • Mphahlele, M. J., Maluleka, M. M., & Choong, Y. S. (2014). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Journal of Chemical Research, 38(11), 651-654.
  • D'Amato, E. M., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • BenchChem. (n.d.). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide.
  • Buncel, E., et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 18(10), 12599-12621.
  • D'Amato, E. M., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • D'Amato, E. M., et al. (2026). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Kowalczyk, M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694.
  • Jia, Y., & Zhu, J. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Peters, B. D., et al. (2022).
  • Nielsen, A. T. (2025). Nitropyridines, Their Synthesis and Reactions.
  • Nielsen, A. T. (n.d.). Nitropyridines: Synthesis and reactions.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Peters, B. D., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(41), 12264-12274.
  • BenchChem. (n.d.). Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives: A Guide for Researchers.

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for 2-Bromo-5-nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For compounds such as 2-B...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For compounds such as 2-Bromo-5-nitropyridin-3-ol, a substituted pyridine derivative with potential applications in medicinal chemistry, accurate elemental analysis is a foundational step in confirming its empirical formula, assessing purity, and ensuring the reliability of subsequent studies. This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental analysis of 2-Bromo-5-nitropyridin-3-ol, offering insights into the selection of appropriate techniques and reference materials to ensure data integrity and compliance with rigorous scientific standards.

The Theoretical Blueprint: Elemental Composition of 2-Bromo-5-nitropyridin-3-ol

The first step in any elemental analysis workflow is to establish the theoretical composition based on the compound's molecular formula. For 2-Bromo-5-nitropyridin-3-ol, the molecular formula is C₅H₃BrN₂O₃, with a molecular weight of 219.00 g/mol .

Table 1: Theoretical Elemental Composition of 2-Bromo-5-nitropyridin-3-ol

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01560.0527.42
HydrogenH1.0133.031.38
BromineBr79.90179.9036.48
NitrogenN14.01228.0212.79
OxygenO16.00348.0021.92
Total 219.00 100.00

This theoretical composition serves as the benchmark against which all experimental results are compared. Achieving experimental values within an acceptable deviation from these theoretical percentages is the primary goal of elemental analysis. For most pharmaceutical applications, an agreement within ±0.4% is considered acceptable evidence of purity[1].

A Comparative Analysis of Analytical Techniques

The determination of the elemental composition of 2-Bromo-5-nitropyridin-3-ol requires a multi-faceted approach, employing different techniques for the various elements present. The presence of bromine and a nitro group necessitates special considerations in the analytical methodology.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

Principle: CHN analysis is a cornerstone of organic elemental analysis, typically performed using an automated elemental analyzer. The method is based on the high-temperature combustion of the sample in a pure oxygen environment, a process derived from the classical Pregl-Dumas method[2][3]. This combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These resulting gases are then separated, often by gas chromatography, and quantified by a thermal conductivity detector (TCD)[3].

Causality Behind Experimental Choices: The presence of a nitro group in 2-Bromo-5-nitropyridin-3-ol can sometimes lead to incomplete combustion or the formation of various nitrogen oxides (NOₓ). To mitigate this, modern elemental analyzers utilize optimized combustion conditions, including precise control over oxygen dosage and combustion time[4]. Additionally, a reduction furnace containing copper is employed downstream of the combustion chamber to quantitatively convert all nitrogen oxides to N₂ gas, ensuring accurate nitrogen determination. For halogenated compounds, specific scrubbing reagents such as silver tungstate or silver vanadate are incorporated into the combustion tube packing to effectively remove the resulting bromine, preventing interference with the detector and damage to the instrument[4].

Oxygen Analysis

Principle: The direct determination of oxygen is typically carried out as a separate analysis. The most common method involves pyrolysis of the sample in an inert atmosphere (helium or argon). The sample is heated to a high temperature, causing it to decompose. The oxygen-containing products are then passed over heated platinized carbon, which quantitatively converts them to carbon monoxide (CO). The CO is then either detected directly or, more commonly, oxidized to CO₂ over copper oxide and subsequently measured[5][6].

Causality Behind Experimental Choices: This indirect approach is necessary because direct measurement of O₂ produced during combustion is difficult due to the large excess of oxygen used in the combustion process itself. The pyrolysis method avoids this issue by operating in an oxygen-free environment. It is important to note that samples containing high levels of fluorine can sometimes interfere with this method by poisoning the catalyst[5]. While 2-Bromo-5-nitropyridin-3-ol does not contain fluorine, this highlights the importance of considering the entire elemental composition when selecting an analytical method.

Bromine Analysis

The determination of bromine in an organic matrix can be approached through several well-established methods, each with its own advantages and limitations.

1. Oxygen Flask Combustion Followed by Titration: This is a classic and robust method for the determination of halogens in organic compounds[7][8][9].

  • Principle: A weighed sample is wrapped in a piece of filter paper and combusted in a sealed flask filled with pure oxygen. The organic matrix is destroyed, and the bromine is converted to bromide ions (Br⁻). These ions are absorbed into a suitable absorbing solution (e.g., a solution of sodium hydroxide). The resulting bromide solution can then be quantified by potentiometric titration with a standardized silver nitrate solution[10].

  • Causality Behind Experimental Choices: The oxygen-rich atmosphere ensures complete combustion of the organic material. The alkaline absorbing solution effectively traps the acidic hydrogen bromide gas produced. Potentiometric titration provides a precise and accurate endpoint determination for the quantification of the bromide ion. This method is particularly valuable as it is an absolute method that does not rely on calibration with a matrix-matched standard. The ASTM E442-15 standard provides a detailed procedure for this analysis[10].

2. Microcoulometry: This technique is often used for the determination of total organic halides (TOX) in environmental samples but can be adapted for the analysis of pure compounds[11].

  • Principle: The sample is combusted at a high temperature, converting the organically bound bromine to hydrogen bromide (HBr). The HBr is then passed into a titration cell where it reacts with silver ions that are generated coulometrically. The amount of charge required to generate the silver ions to titrate the bromide is directly proportional to the amount of bromine in the original sample.

  • Causality Behind Experimental Choices: Microcoulometry offers high sensitivity and can be automated. It is an absolute method, meaning it does not require calibration with an external standard. This technique is particularly useful for samples with low bromine content. The ISO 9562 standard, while focused on water quality, describes the principles of microcoulometric determination of adsorbable organically bound halogens (AOX)[5][12][13].

3. X-Ray Fluorescence (XRF) Spectroscopy: XRF is a non-destructive analytical technique that can be used for the elemental analysis of a wide range of materials, including organic compounds[14][15].

  • Principle: The sample is irradiated with high-energy X-rays, which causes the ejection of inner-shell electrons from the bromine atoms. When outer-shell electrons fall to fill these vacancies, they emit characteristic X-rays with energies that are unique to bromine. The intensity of these emitted X-rays is proportional to the concentration of bromine in the sample.

  • Causality Behind Experimental Choices: XRF is a rapid and often requires minimal sample preparation, especially for solid samples. However, it is a matrix-dependent technique, meaning that the accuracy of the results can be affected by the other elements present in the sample. Therefore, calibration with matrix-matched standards is crucial for obtaining accurate quantitative results. For a compound like 2-Bromo-5-nitropyridin-3-ol, a standard with a similar organic matrix containing a certified bromine concentration would be required. While highly precise, its accuracy can be lower than that of combustion-based methods if not properly calibrated[16].

Table 2: Comparison of Analytical Techniques for Elemental Analysis of 2-Bromo-5-nitropyridin-3-ol

TechniqueElement(s)PrincipleTypical AccuracyTypical Precision (RSD)Key AdvantagesKey Disadvantages
CHN Analyzer C, H, NCombustion & TCD± 0.3%< 0.5%Fast, automated, small sample sizeRequires specialized equipment
Pyrolysis OPyrolysis & TCD± 0.3%< 0.5%Direct determinationSeparate analysis required
Oxygen Flask Combustion with Titration BrCombustion & Titration± 0.3%< 1%Absolute method, high accuracyManual, time-consuming
Microcoulometry BrCombustion & Coulometry± 0.5%< 2%High sensitivity, absolute methodCan be affected by high inorganic halide content
X-Ray Fluorescence (XRF) BrX-ray Emission± 1-5%< 1%Non-destructive, rapidMatrix effects, requires calibration

The Role of Certified Reference Materials (CRMs)

The trustworthiness of any elemental analysis result is fundamentally linked to the quality of the calibration and validation standards used. Certified Reference Materials (CRMs) are indispensable for this purpose. These are materials with one or more sufficiently homogeneous and stable property values that have been established to be fit for their intended use in a measurement process.

For the analysis of 2-Bromo-5-nitropyridin-3-ol, a multi-pronged approach to selecting CRMs is necessary:

  • For CHN and O Analysis: A well-characterized, high-purity organic compound with certified values for C, H, N, and O is required. Acetanilide is a commonly used standard for CHN analysis due to its stability and well-defined composition[2]. For oxygen, benzoic acid is a suitable standard.

  • For Bromine Analysis: The choice of a CRM for bromine depends on the analytical technique. For methods requiring calibration like XRF, a CRM with a similar organic matrix is ideal. For validating combustion-based methods, a stable, non-volatile organic compound with a certified bromine content is suitable. While a specific CRM for 2-Bromo-5-nitropyridin-3-ol may not be available, other brominated organic compounds can serve as effective standards.

Table 3: Examples of Commercially Available Certified Reference Materials

CRM ProviderProduct Name/TypeCertified ElementsIntended Use
NIST SRM 977 (Sodium Bromide)Isotopic ratio of BromineIsotopic analysis, can be used to prepare gravimetric standards[17]
LGC Standards (Dr. Ehrenstorfer) Various Pesticide StandardsC, H, N, HalogensCalibration of chromatographic and elemental analysis methods[18]
Sigma-Aldrich (Supelco®) Various Organic CRMsC, H, N, S, HalogensManufactured under ISO 17034 and 17025 for a wide range of applications
Elemental Microanalysis Pure Organic CompoundsC, H, N, O, SCalibration of elemental analyzers, many traceable to NIST SRMs[19]

When selecting a CRM, it is crucial to obtain the certificate of analysis, which provides the certified value, its uncertainty, and information on the traceability of the measurement.

Experimental Protocols: A Step-by-Step Guide

To ensure self-validating and reproducible results, detailed and well-documented experimental protocols are essential. Below are representative protocols for the elemental analysis of 2-Bromo-5-nitropyridin-3-ol.

Protocol 1: CHN Analysis using an Elemental Analyzer
  • Instrument Preparation:

    • Ensure the elemental analyzer is equipped with a combustion tube packed with appropriate reagents, including an oxidant (e.g., tungsten trioxide/copper oxide) and a halogen-scrubbing agent (e.g., silver tungstate).

    • Set the combustion furnace to 900-1000°C and the reduction furnace to 600-700°C.

    • Leak-check the system and ensure a stable flow of high-purity helium carrier gas.

  • Calibration:

    • Accurately weigh 1-2 mg of a certified CHN standard (e.g., acetanilide) into a tin capsule.

    • Analyze a series of at least three standards to establish a calibration curve or response factor. The relative standard deviation of the responses should be less than 0.5%.

  • Sample Analysis:

    • Accurately weigh 1-2 mg of 2-Bromo-5-nitropyridin-3-ol into a tin capsule.

    • Analyze the sample in triplicate.

  • Data Analysis:

    • Calculate the weight percentages of C, H, and N based on the sample weight and the instrument response relative to the calibration.

    • The results for the three replicates should agree within ±0.3% of the theoretical values.

Protocol 2: Bromine Determination by Oxygen Flask Combustion and Potentiometric Titration (based on ASTM E442)[10]
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Bromo-5-nitropyridin-3-ol onto a piece of ashless filter paper.

    • Fold the paper to enclose the sample and attach a fuse strip.

  • Combustion:

    • Add 10 mL of a 0.1 M sodium hydroxide solution as the absorbing liquid to a 500 mL thick-walled combustion flask.

    • Flush the flask with pure oxygen for at least 2 minutes.

    • Ignite the fuse strip and immediately insert the sample holder into the flask, sealing it tightly.

    • Once combustion is complete, shake the flask vigorously for 10-15 minutes to ensure complete absorption of the combustion products.

  • Titration:

    • Quantitatively transfer the contents of the flask to a titration vessel.

    • Acidify the solution with dilute nitric acid.

    • Titrate the solution with a standardized 0.01 M silver nitrate solution using a silver-silver chloride combination electrode and a potentiometric titrator.

    • Determine the endpoint from the titration curve.

  • Calculation:

    • Calculate the percentage of bromine in the sample based on the volume of silver nitrate used, its molarity, the sample weight, and the atomic weight of bromine.

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of experimental procedures.

Elemental_Analysis_Workflow cluster_CHN_O CHN and Oxygen Analysis cluster_Br Bromine Analysis Sample_Prep_CHN Weigh 1-2 mg of sample into a tin capsule CHN_Analyzer Combustion at 900-1000°C in O₂ atmosphere Sample_Prep_CHN->CHN_Analyzer Gas_Separation_CHN Gas Chromatography Separation of CO₂, H₂O, N₂ CHN_Analyzer->Gas_Separation_CHN Detection_CHN Thermal Conductivity Detector (TCD) Gas_Separation_CHN->Detection_CHN Result_CHN Calculate %C, %H, %N Detection_CHN->Result_CHN Sample_Prep_O Weigh 1-2 mg of sample into a silver capsule Pyrolysis Pyrolysis at ~1100°C in He atmosphere Sample_Prep_O->Pyrolysis Conversion_O Conversion to CO over platinized carbon Pyrolysis->Conversion_O Detection_O Oxidation to CO₂ and TCD Detection Conversion_O->Detection_O Result_O Calculate %O Detection_O->Result_O Sample_Prep_Br Weigh 5-10 mg of sample wrapped in filter paper Oxygen_Flask Combustion in O₂-filled flask Absorption in NaOH Sample_Prep_Br->Oxygen_Flask Titration Potentiometric Titration with AgNO₃ Oxygen_Flask->Titration Result_Br Calculate %Br Titration->Result_Br Analyte 2-Bromo-5-nitropyridin-3-ol (C₅H₃BrN₂O₃) Analyte->Sample_Prep_CHN Analyte->Sample_Prep_O Analyte->Sample_Prep_Br

Sources

Safety & Regulatory Compliance

Safety

2-Bromo-5-nitropyridin-3-ol proper disposal procedures

The following guide details the proper disposal procedures for 2-Bromo-5-nitropyridin-3-ol , designed for researchers and safety officers. This protocol synthesizes chemical safety data with standard hazardous waste mana...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-Bromo-5-nitropyridin-3-ol , designed for researchers and safety officers. This protocol synthesizes chemical safety data with standard hazardous waste management practices (RCRA/EPA compliance).[1]

Executive Summary: Immediate Disposal Classification

Parameter Classification
Primary Waste Stream Halogenated Organic Waste (Due to Bromine content)
Secondary Hazard Potentially Reactive/Energetic (Nitro group attached to heteroaromatic ring)
Physical State Solid (Powder/Crystal)
RCRA Status Characteristic Waste (Likely D003 if tested for reactivity; treat as hazardous)
Critical Prohibition DO NOT mix with strong bases (forms unstable nitropyridinate salts)

Chemical Hazard & Stability Profile

To dispose of this compound safely, one must understand the molecular drivers of its instability.[2]

  • The Nitro Group (

    
    ):  Located at the 5-position, this group provides thermodynamic instability.[1] While 2-Bromo-5-nitropyridin-3-ol is generally stable at room temperature, nitro-heterocycles can decompose violently under thermal shock or when subjected to adiabatic compression.[2]
    
  • The Hydroxyl Group (3-OH): This group introduces phenolic acidity (

    
    ).[1]
    
    • Risk:[1][3][4] Reacting this compound with strong bases (NaOH, KOH) deprotonates the hydroxyl group.[1][2] The resulting anion can resonate with the nitro group, creating a "push-pull" electronic system that is significantly more sensitive to shock and thermal decomposition than the neutral molecule.[2]

  • The Bromine Atom: Mandates disposal in halogenated waste streams to prevent the formation of dioxins/furans during improper incineration.[1]

Pre-Disposal Segregation & Storage

Before moving waste to the central accumulation area, ensure strict segregation at the bench level.[2]

Incompatible Matrix Table
Material CategoryInteraction RiskAction
Strong Bases (NaOH, Amines)Exothermic deprotonation; formation of shock-sensitive salts.[1]STRICT ISOLATION
Reducing Agents (Hydrides, Metals)Reduction of nitro group; potential for runaway exotherm.[1][2]Segregate
Oxidizers (Peroxides, Nitrates)Increased fire potential.[1][2]Segregate
Non-Halogenated Solvents Cross-contamination of waste streams (increases disposal cost).[1]Keep Separate

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Chemical (Excess or Expired)

Best for: Old reagent bottles, scraped solids from reaction flasks.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Solvent Dampening (Optional but Recommended): To desensitize the nitro group against friction, dampen the solid slightly with a high-flashpoint compatible solvent (e.g., mineral oil or dilute ethanol) only if the waste will be stored for long periods.[1][2] For immediate disposal, dry solid is acceptable.[1][2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Bromo-5-nitropyridin-3-ol, Solid."[2]

    • Hazards: "Toxic, Irritant, Halogenated."[1][2]

  • Transfer: Move to the Satellite Accumulation Area (SAA). Do not dissolve in solvent just to pour it into a liquid carboy; solid disposal is safer and more cost-effective.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: Mother liquors, filtrates, and reaction solvents.[1][2]

  • pH Check: Ensure the solution is Neutral or Slightly Acidic (pH 4-7) .

    • Why? As noted, basic conditions create unstable salts.[1][2] If the reaction mixture is basic, quench carefully with dilute acid (e.g., 1M HCl) before transferring to the waste container.[2]

  • Stream Selection: Pour into the Halogenated Organic Waste carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the brominated solute reclassifies the entire mixture as halogenated.[2]

  • Venting: Use a vented cap if the reaction was recently quenched to prevent pressure buildup from off-gassing.[1]

Scenario C: Contaminated Debris

Best for: Gloves, weighing boats, paper towels.[1][2]

  • Bagging: Place all contaminated disposables into a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the bag inside a rigid container (bucket or box) labeled "Solid Hazardous Waste - Debris."

  • Sharps: Contaminated needles/syringes must go into a Red Biohazard/Sharps container labeled specifically for "Chemical Sharps."

Visual Decision Logic (Disposal Workflow)

The following diagram outlines the decision-making process for disposing of 2-Bromo-5-nitropyridin-3-ol in various states.

DisposalWorkflow Start Waste: 2-Bromo-5-nitropyridin-3-ol StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidContainer Container: Solid Hazardous Waste (HDPE Jar) Solid->SolidContainer pHCheck Check pH Liquid->pHCheck Bagging Double Bag (4-mil Poly) Debris->Bagging IsBasic Is pH > 8? pHCheck->IsBasic Neutralize CAUTION: Neutralize with dilute acid to pH 6-7 IsBasic->Neutralize Yes (Risk of Unstable Salts) HaloContainer Container: Halogenated Organic Solvents IsBasic->HaloContainer No Neutralize->HaloContainer EHS Contact EHS for High-Temp Incineration HaloContainer->EHS LabelSolid Label: 'Toxic, Halogenated Solid' SolidContainer->LabelSolid LabelSolid->EHS DebrisBin Container: Hazardous Solid Debris Box Bagging->DebrisBin DebrisBin->EHS

Caption: Decision tree for segregating 2-Bromo-5-nitropyridin-3-ol waste streams to ensure safety and regulatory compliance.

Emergency Procedures (Spills)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant.[1] Clear the area immediately.

  • PPE: Wear double nitrile gloves, a lab coat, and safety goggles.[2] If powder is airborne, use an N95 or P100 respirator.[2]

  • Containment:

    • Solid Spill: Do not dry sweep (generates dust/static).[1] Cover with wet paper towels (water or mineral oil) to dampen, then scoop into a waste jar.[2]

    • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use paper towels for concentrated liquid spills of nitro compounds, as drying can create flammable solids.[2]

  • Decontamination: Wash the surface with a mild soap solution.[1] Avoid strong alkaline cleaners (bleach/ammonia) to prevent reaction.[1]

Regulatory Compliance (RCRA/EPA)

  • Waste Coding: While 2-Bromo-5-nitropyridin-3-ol is not explicitly P-listed or U-listed, it must be characterized by the generator.

    • D001 (Ignitable): Only if in a flammable solvent.[1]

    • D003 (Reactive): A conservative classification for nitro-containing compounds, though this specific molecule is relatively stable.[1][2]

    • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., DCM), it adopts the F001/F002 codes.[1][2]

  • Destruction Method: The ultimate disposal method by the waste vendor must be High-Temperature Incineration with scrubber systems to capture hydrogen bromide (HBr) and nitrogen oxides (NOx).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24859471, 2-Bromo-5-nitropyridine (Structural Analog).[1] PubChem.[1][5] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] 40 CFR Part 261.[4] [Link]

  • University of Illinois Urbana-Champaign (DRS). Chemical Waste Disposal: Halogenated Solvents and Nitro Compounds.[1] Division of Research Safety.[6] [Link]

Sources

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